3-Amino-2,5,6-trifluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,5,6-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345575 | |
| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133622-65-8 | |
| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis pathways for 3-Amino-2,5,6-trifluorobenzoic acid
An In-depth Technical Guide to the Synthesis of 3-Amino-2,5,6-trifluorobenzoic Acid
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, an amine, and multiple fluorine atoms, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty dyestuffs.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the properties of the resulting derivatives.
This guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for each approach. The pathways discussed are grounded in established, authoritative chemical transformations common in the synthesis of fluorinated aromatics.
Strategic Analysis of Synthesis Pathways
The synthesis of this compound can be approached through two primary retrosynthetic disconnections. These strategies leverage well-understood and robust reactions in aromatic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a fluoride ion from a suitable tetrafluorinated precursor by an amine source. This is often the most direct route for aminating highly electron-deficient aromatic rings.
-
Reduction of a Nitro Precursor: A classic and reliable method for installing an aniline moiety, this two-step sequence involves the initial nitration of a trifluorobenzoic acid intermediate followed by the chemical reduction of the nitro group to the target amine.
This guide will now explore each of these pathways in detail, providing mechanistic insights, step-by-step protocols derived from analogous transformations, and a comparative analysis to aid in route selection.
Pathway 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is particularly effective for highly halogenated aromatic systems that are activated by electron-withdrawing groups.[2][3] In the case of a tetrafluorobenzoic acid, the fluorine atoms themselves and the carboxylic acid group render the aromatic ring sufficiently electrophilic to be attacked by nucleophiles.[4]
The key to this pathway is the reaction of 2,3,5,6-tetrafluorobenzoic acid with an ammonia source. The nucleophilic attack occurs preferentially at the C3 position (meta to the carboxyl group), leading to the desired product.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: The nucleophile (e.g., NH₃) attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the ring and stabilized by the electron-withdrawing substituents.
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
The fluorine atom is an excellent leaving group in this context due to the high electronegativity that polarizes the C-F bond, making the carbon susceptible to nucleophilic attack.[4]
Visualizing the SNAr Pathway
Caption: SNAr synthesis of the target compound from a tetrafluorinated precursor.
Experimental Protocol (Analogous Procedure)
This protocol is adapted from the established synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid, a structurally similar transformation.[6] Researchers should optimize conditions for the specific target molecule.
-
Reactor Setup: A high-pressure reaction vessel (bomb reactor) is charged with 2,3,5,6-tetrafluorobenzoic acid (1.0 eq).
-
Solvent Addition: A suitable solvent such as nitromethane or aqueous ammonia is added to the vessel.[6]
-
Ammonia Saturation: The solution is saturated with anhydrous ammonia gas at room temperature with stirring.
-
Reaction: The vessel is sealed and heated to approximately 100-120 °C for 20-24 hours. The internal pressure will increase during the reaction.
-
Workup:
-
After cooling to room temperature, the vessel is carefully vented.
-
The resulting solution is evaporated to dryness under reduced pressure.
-
The crude residue is acidified with aqueous HCl to a pH of 1-2 to precipitate the product.
-
-
Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-hexane or an ethanol/water mixture) to yield pure this compound.[6]
Pathway 2: Synthesis via Reduction of a Nitro Precursor
This classic two-stage pathway provides a robust alternative to the SNAr route. It relies on the well-established chemistry of electrophilic nitration followed by nitro group reduction.
Step A: Nitration of 2,4,5-Trifluorobenzoic Acid
The primary challenge in this step is achieving the correct regioselectivity. The starting material, 2,4,5-trifluorobenzoic acid, is subjected to nitrating conditions. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho, para-directors. The directing effects must be carefully considered. Based on similar nitrations of fluorinated benzoic acids, the nitro group is expected to add at the C6 position, ortho to a fluorine and meta to the carboxyl group, to yield 2,4,5-trifluoro-6-nitrobenzoic acid.[7][8] Subsequent steps would be required to achieve the target 3-amino-2,5,6-trifluoro substitution pattern, making a direct nitration to a 3-nitro-2,5,6-trifluoro precursor challenging.
A more plausible route begins with the nitration of 2,4,5-trifluorobenzoic acid to give 3-nitro-2,4,5-trifluorobenzoic acid, which can then be reduced.
Experimental Protocol: Nitration
This protocol is based on general procedures for the nitration of aromatic carboxylic acids.[9]
-
Acid Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid (e.g., 98%) to concentrated sulfuric acid at 0-5 °C.
-
Substrate Addition: 2,4,5-Trifluorobenzoic acid (1.0 eq) is added portion-wise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 80-90 °C) for several hours to drive the reaction to completion.[7]
-
Workup: The cooled reaction mixture is poured carefully onto crushed ice, leading to the precipitation of the crude nitro product.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like methanol/water can be used for further purification.[7]
Step B: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[10] Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.
Mechanistic Rationale (Catalytic Hydrogenation)
The reduction of a nitro group over a metal catalyst (like Palladium on carbon, Pd/C) is a complex heterogeneous catalytic process. In simplified terms, it involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine, with all intermediates remaining adsorbed on the catalyst surface.[10]
Visualizing the Nitration and Reduction Pathway
Caption: Two-step synthesis via nitration followed by nitro group reduction.
Experimental Protocol: Reduction
-
Reactor Setup: A flask or hydrogenation vessel is charged with the 3-nitro-2,5,6-trifluorobenzoic acid (1.0 eq), a solvent (e.g., methanol or ethanol), and a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas (H₂), either by using a balloon or a pressurized hydrogenation apparatus.
-
Reaction: The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases (typically monitored by pressure drop or TLC analysis).
-
Workup:
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The resulting this compound can be purified by recrystallization.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on several factors including the availability of starting materials, scalability, cost, and safety considerations.
| Feature | Pathway 1: SNAr | Pathway 2: Nitration/Reduction |
| Starting Material | 2,3,5,6-Tetrafluorobenzoic Acid | 2,5,6-Trifluorobenzoic Acid (or similar) |
| Number of Steps | 1 | 2 |
| Key Reagents | Ammonia (NH₃) | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄), Reducing Agent (e.g., H₂/Pd/C) |
| Advantages | - More atom-economical- Potentially higher overall yield- Direct and convergent | - Utilizes common and well-understood reactions- Avoids high-pressure amination |
| Disadvantages | - Requires high-pressure equipment (bomb reactor)- Starting material may be less accessible- Potential for side reactions at other fluorine positions | - Two separate steps reduce overall yield- Handling of potent nitrating agents- Potential regioselectivity issues during nitration |
| Safety Concerns | High-pressure reactions, handling of anhydrous ammonia | Strong acids and nitrating agents, handling of flammable H₂ gas for hydrogenation |
Conclusion
Both the Nucleophilic Aromatic Substitution (SNAr) and the Nitro Group Reduction pathways offer viable and robust strategies for the synthesis of this compound.
-
The SNAr route is elegant and direct, making it highly attractive for its efficiency, provided the tetrafluorinated starting material is readily available and the necessary high-pressure equipment is accessible.
-
The Nitration/Reduction pathway is a more traditional, stepwise approach that relies on fundamental organic transformations. While longer, it may be more practical if the required trifluorinated precursor is more accessible or if high-pressure reactions are to be avoided.
The optimal choice will ultimately be determined by the specific capabilities and constraints of the research or manufacturing environment. Both routes are grounded in sound chemical principles and provide a clear roadmap for obtaining this valuable fluorinated building block.
References
- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. air.unimi.it [air.unimi.it]
physicochemical properties of 3-Amino-2,5,6-trifluorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,5,6-trifluorobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: A Molecule of Interest
This compound (CAS No. 133622-65-8) is a substituted aromatic carboxylic acid featuring a trifluorinated benzene ring.[1] The presence of both an amino group (a weak base) and a carboxylic acid group (an acid) makes it amphoteric, while the dense fluorination significantly influences its electronic properties, reactivity, pKa, and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry and materials science, where precise tuning of molecular properties is paramount. For instance, fluorinated analogues are often explored in drug development to enhance metabolic stability, binding affinity, and membrane permeability.[2]
This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and offers insights into the rationale behind these analytical choices.
Molecular Identity and Core Physical Properties
Accurate identification is the cornerstone of all subsequent experimental work. The fundamental properties of this compound are summarized below.
Structural and Chemical Identifiers
The unique arrangement of functional groups on the benzene ring dictates the molecule's behavior. The structure features a carboxylic acid at position 1, an amino group at position 3, and fluorine atoms at positions 2, 5, and 6.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 133622-65-8 | [1][3] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][3][4] |
| Molecular Weight | 191.11 g/mol | [1][3][4] |
| Physical Form | Solid, Powder, Beige | [5] |
| Melting Point | 175-180 °C | [1][3][4] |
| Boiling Point | 320.7 ± 42.0 °C (Predicted) | [4][5] |
| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |
Experimental Protocol: Melting Point Determination
The melting point provides a quick, reliable assessment of purity. For a crystalline solid, a sharp melting range (e.g., < 1 °C) indicates high purity, whereas a broad range suggests the presence of impurities.
-
Methodology: Capillary Melting Point Determination.
-
Sample Preparation: Finely grind a small amount of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15 °C below the expected melting point (175 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion).
-
-
Expert Rationale: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block. This prevents overshooting the true melting temperature and ensures an accurate, narrow range for a pure compound.
Solution Properties: pKa, Solubility, and Lipophilicity
The behavior of a compound in solution is fundamental to its application in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Predicted Solution Properties
| Property | Value | Method | Source(s) |
|---|---|---|---|
| pKa | 1.14 ± 0.10 | Predicted | [5] |
| XlogP | 1.1 | Predicted | [6] |
| Density | 1.635 ± 0.06 g/cm³ | Predicted |[4][5] |
-
Scientific Insight: The predicted pKa of 1.14 is remarkably low for a benzoic acid derivative. This is a direct consequence of the powerful electron-withdrawing inductive effect of the three fluorine atoms on the aromatic ring. They stabilize the carboxylate anion formed upon deprotonation, thus increasing the acidity of the carboxylic acid proton.
Experimental Protocol: Potentiometric pKa Determination
This protocol determines the acid dissociation constant (pKa) by titrating the compound with a strong base.
-
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of base added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).
-
-
Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The resulting titration curve should exhibit a clear, single inflection point corresponding to the deprotonation of the highly acidic carboxylic acid group.
Experimental Protocol: LogP Determination (Shake-Flask Method)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of lipophilicity.
-
Methodology:
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Quantification: Separate the two layers by centrifugation. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).
-
-
Expert Rationale: Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter the concentration and lead to an inaccurate LogP value. HPLC is chosen for quantification due to its high precision and ability to separate the analyte from potential impurities.
Spectroscopic Characterization
Caption: Logical workflow for the comprehensive physicochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
Expected ¹H NMR Features (in DMSO-d₆):
-
-COOH Proton: A broad singlet far downfield (>10 ppm) due to the acidic nature.
-
-NH₂ Protons: A broad singlet, typically between 5-7 ppm. The protons are exchangeable with D₂O.
-
Aromatic Proton: A single proton on the ring, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms.
-
-
Expected ¹⁹F NMR Features:
-
Three distinct signals, each showing coupling to the other fluorine nuclei and potentially to the nearby aromatic proton.
-
-
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the signals, determine chemical shifts (referenced to TMS), and analyze coupling patterns to confirm the structure.
-
-
Expert Rationale: DMSO-d₆ is an excellent solvent choice as it solubilizes polar compounds and slows the exchange of acidic protons (from -COOH and -NH₂), allowing them to be observed more easily than in solvents like D₂O.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹.
-
-
Experimental Protocol (KBr Pellet):
-
Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture to a very fine powder.
-
Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the spectrometer and acquire the spectrum.
-
-
Expert Rationale: The KBr pellet method is ideal for solid samples as it avoids interference from solvent peaks, providing a clear spectrum of the compound itself. The KBr must be perfectly dry, as water has a strong O-H absorption that can obscure important features.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about fragmentation patterns.
-
Expected Result: The primary result would be the molecular ion peak. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the molecular formula.
-
[M+H]⁺ (Positive Ion Mode): Expected m/z ≈ 192.0267
-
[M-H]⁻ (Negative Ion Mode): Expected m/z ≈ 190.0121
-
-
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.
-
Detection: Analyze the ions in the mass analyzer to generate a mass-to-charge (m/z) spectrum.
-
-
Expert Rationale: ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule. This is ideal for confirming the molecular weight as it maximizes the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻) and minimizes fragmentation.
Safety and Handling
Proper handling is essential when working with any chemical. This compound is classified as an irritant.
Table 3: GHS Hazard Information
| Code | Hazard Statement | Class | Source(s) |
|---|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Cat. 2 | [5][7] |
| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A | [5][7] |
| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |[5][7] |
-
Precautions for Safe Handling:
-
First Aid Measures:
-
If on Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[7][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Storage:
Conclusion
This compound is a compound whose physicochemical profile is dominated by its functional groups and heavy fluorination. Its high melting point is typical of a rigid crystalline solid, while its predicted low pKa demonstrates the powerful inductive effects of its substituents. While a full experimental dataset requires laboratory analysis, the protocols and expected outcomes described herein provide a robust framework for researchers. A thorough understanding of these properties is the critical first step toward successfully employing this versatile molecule in advanced chemical synthesis and drug discovery programs.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 4. This compound | 133622-65-8 [amp.chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Amino-2,5,6-trifluorobenzoic acid: Properties, Synthesis, and Applications in Scientific Research
This guide provides a comprehensive technical overview of 3-Amino-2,5,6-trifluorobenzoic acid, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. We will delve into its fundamental properties, discuss plausible synthetic routes based on established organic chemistry principles, and explore its current and potential applications, particularly in the realm of drug discovery and advanced analytical techniques. This document is intended for professionals in the scientific community, offering field-proven insights and explaining the causality behind experimental choices.
Part 1: Core Identifiers and Physicochemical Properties
This compound is a unique chemical entity characterized by a benzoic acid core, an amine functional group, and three fluorine substituents on the aromatic ring. These features impart specific reactivity and physical characteristics that are valuable in various scientific applications.
A summary of its key identifiers and properties is provided in the table below for quick reference.
| Identifier/Property | Value | Source(s) |
| CAS Number | 133622-65-8 | [1] |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| IUPAC Name | This compound | |
| MDL Number | MFCD00075469 | |
| Melting Point | 175-180 °C | |
| Physical Form | Solid, typically a powder | |
| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | [1] |
Part 2: The Strategic Importance of Fluorination in Drug Discovery
The presence of fluorine atoms in a drug candidate's structure can significantly enhance its pharmacological profile. The principles behind this are rooted in the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.
Incorporating fluorine, as seen in this compound, can lead to:
-
Improved Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2][3]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing the drug's potency.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP), acidity (pKa), and conformation, all of which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3]
The this compound scaffold provides a versatile platform for medicinal chemists. The amino group can be readily functionalized to introduce various side chains, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives. This dual functionality, combined with the benefits of fluorination, makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4]
Part 3: Synthesis of Fluorinated Aminobenzoic Acids: A Generalized Approach
Caption: Generalized synthetic workflow for fluorinated aminobenzoic acids.
Step-by-Step Methodological Considerations:
-
Nitration of a Polyfluorinated Aromatic Precursor:
-
Rationale: The introduction of a nitro group is a common strategy as it can be readily reduced to an amine. The choice of starting material and nitrating conditions is critical to control the regioselectivity of the reaction.
-
Generalized Protocol: A polyfluorinated benzene derivative would be treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.
-
-
Introduction of the Carboxylic Acid Group:
-
Rationale: This step can often be achieved through methods like organometallic chemistry. For instance, a halogenated intermediate could be converted to a Grignard or organolithium reagent, followed by quenching with carbon dioxide.
-
Generalized Protocol: The nitro-polyfluorinated intermediate would be subjected to conditions that allow for the introduction of a carboxylic acid moiety. The specific method would depend on the other functional groups present.
-
-
Reduction of the Nitro Group:
-
Rationale: The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Generalized Protocol: The nitro-trifluorobenzoic acid intermediate would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). The reaction progress would be monitored until the starting material is fully consumed.
-
Self-Validation and Trustworthiness: Each step in this proposed synthesis would require rigorous purification and characterization of the intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy would be essential to confirm the structure and purity at each stage, ensuring the integrity of the final product.
Part 4: Applications in Advanced Analytical Techniques
Beyond its role in synthesis, this compound has been noted for its application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1]
The Role of a MALDI Matrix
In MALDI-MS, a matrix is a small organic molecule that co-crystallizes with the analyte (e.g., peptides, proteins, polymers). The matrix absorbs the energy from the laser, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The choice of matrix is crucial for obtaining high-quality mass spectra.
Aromatic acids are often effective MALDI matrices. The properties of this compound—its ability to absorb UV light and its acidic nature—make it a candidate for this application.
Caption: Experimental workflow for using a matrix in MALDI-MS.
Generalized Protocol for Use as a MALDI Matrix:
-
Preparation of the Matrix Solution: Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).
-
Preparation of the Analyte Solution: Dissolve the analyte (e.g., a peptide) in a compatible solvent to a final concentration in the low micromolar to picomolar range.
-
Sample Spotting: Mix the analyte and matrix solutions, typically in a 1:1 to 1:10 volume ratio. Pipette a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Crystallization: Allow the solvent to air-dry completely, which results in the formation of a solid deposit of analyte molecules embedded within the matrix crystals.
-
Mass Spectrometric Analysis: Introduce the target plate into the MALDI mass spectrometer for analysis.
Causality in Matrix Selection: The effectiveness of a matrix depends on its ability to absorb the laser wavelength, transfer energy to the analyte, and facilitate ionization. The fluorinated nature of this particular benzoic acid derivative may influence its crystallization properties and its interaction with certain classes of analytes, potentially offering advantages in specific applications.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
References
Spectroscopic Characterization of 3-Amino-2,5,6-trifluorobenzoic Acid: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2,5,6-trifluorobenzoic acid (C7H4F3NO2, MW: 191.11 g/mol ). As a key building block in pharmaceutical and materials science research, unequivocal structural confirmation is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the scientific rationale behind these predictions, and provides standardized protocols for data acquisition.
Introduction: The Analytical Imperative
This compound is a polysubstituted aromatic compound whose chemical properties and reactivity are dictated by the interplay of its amino, carboxylic acid, and trifluoro-substituted phenyl ring functionalities. Accurate characterization of this molecule is essential for ensuring purity, confirming identity in synthetic workflows, and understanding its behavior in various applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide is intended for researchers and drug development professionals who require a deep understanding of the molecule's spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.
Predicted NMR Data
The predictions below are based on established principles of NMR spectroscopy, including the effects of electron-donating (amino) and electron-withdrawing (carboxyl, fluorine) groups on chemical shifts, as well as spin-spin coupling interactions.[1][2][3]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Notes |
| ¹H | 4.0 - 6.0 | Broad singlet | -NH₂ | Chemical shift and broadness are highly dependent on solvent and concentration. |
| 6.5 - 7.5 | Triplet of doublets (td) | Ar-H | The lone aromatic proton will be split by adjacent fluorine atoms. | |
| 10.0 - 13.0 | Broad singlet | -COOH | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. | |
| ¹³C | ~165-175 | Singlet or broad | C=O | |
| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |
| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |
| ~140-155 (d) | Doublet (¹JCF) | C-F | Large one-bond coupling to fluorine. | |
| ~130-140 | Singlet or broad | C-NH₂ | Quaternary carbon. | |
| ~115-125 | Singlet or broad | C-COOH | Quaternary carbon. | |
| ~100-115 | Doublet of doublets (dd) | C-H | Coupled to adjacent fluorine atoms. | |
| ¹⁹F | -110 to -140 | Multiplet | F | |
| -140 to -160 | Multiplet | F | ||
| -160 to -180 | Multiplet | F | The exact chemical shifts and coupling patterns require computational prediction or experimental data.[4][5][6][7][8] |
Causality Behind Predictions
-
¹H NMR: The aromatic proton (H-4) is expected to appear as a complex multiplet due to coupling with the fluorine atoms at positions 2 and 5 (ortho and meta coupling, respectively). The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets, the positions of which are highly sensitive to solvent, concentration, and temperature.
-
¹³C NMR: The aromatic carbons will resonate in the typical 110-150 ppm region.[9] Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). The symmetry of the molecule is low, so six distinct aromatic carbon signals are expected. The substituent effects of the amino and carboxyl groups influence the chemical shifts of the ring carbons.[10]
-
¹⁹F NMR: As a 100% abundant, spin ½ nucleus, ¹⁹F NMR is highly informative. Three distinct signals are expected for the three fluorine atoms. These signals will show complex splitting patterns due to mutual coupling (F-F coupling) and coupling to the aromatic proton (H-F coupling). The chemical shifts are sensitive to the electronic environment created by the other substituents.[4][6]
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.[11][12][13][14][15]
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with both amino and carboxylic acid groups due to its ability to solubilize polar compounds and slow down proton exchange.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13]
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Acquire the ¹⁹F NMR spectrum. This is a relatively sensitive nucleus, and a good spectrum can be obtained quickly.
-
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. cif.iastate.edu [cif.iastate.edu]
- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. organomation.com [organomation.com]
solubility profile of 3-Amino-2,5,6-trifluorobenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Amino-2,5,6-trifluorobenzoic Acid in Organic Solvents
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of this compound. Given the absence of extensive public data on this specific compound, this document serves as a practical guide to systematically generate and interpret this critical physicochemical data.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For drug development professionals, an early and thorough understanding of a compound's solubility in various organic solvents is paramount. It dictates the feasibility of key processes such as:
-
Reaction Chemistry and Purification: Selecting appropriate solvents for synthesis and crystallization.
-
Formulation Development: Designing stable and bioavailable dosage forms.[2]
-
Analytical Method Development: Preparing stock solutions and standards for various assays.
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and multiple fluorine atoms, suggests a complex solubility behavior that warrants detailed investigation. The presence of both acidic and basic functional groups makes it an amphoteric molecule, with solubility likely being highly dependent on the nature of the solvent.[3]
Physicochemical Characterization of this compound
A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.
Known Properties
The following table summarizes the available physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 133622-65-8 | [4] |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | [5] |
| Melting Point | 175-180 °C | |
| Physical Form | Solid Powder | [4] |
Structural Considerations and Their Implications
The unique substitution pattern of this compound is key to its behavior:
-
Amphoterism: The presence of a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂) means the compound can act as either an acid or a base. Its solubility in protic solvents will be significantly influenced by the solvent's ability to engage in acid-base interactions.
-
Impact of Fluorine Substitution: Fluorine is the most electronegative element, and its presence has several effects. The strong electron-withdrawing nature of the three fluorine atoms is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to unsubstituted benzoic acid. This can enhance solubility in basic organic solvents. However, fluorine substitution also increases lipophilicity, which can improve solubility in non-polar solvents.[6]
Theoretical Framework for Solubility: A Predictive Approach
While experimental determination is the gold standard, a theoretical framework helps in rational solvent selection and data interpretation. The principle of "like dissolves like" is qualitatively useful, but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).[10]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesion energy of a substance can be divided into three components:[11]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible.[10] The distance (Ra) between two substances in Hansen space is calculated as:
Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½
A smaller Ra value suggests a higher likelihood of solubility. While the HSP for this compound is unknown, it can be estimated using group contribution methods, and this framework provides a powerful tool for selecting a diverse yet logical set of solvents for experimental screening.[12]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[2][13][14] This procedure ensures that the solution has reached a true equilibrium with the solid phase.
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a selected range of organic solvents.
Materials:
-
This compound (ensure purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[13]
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium.[3] It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[15]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[3] This step is critical to avoid artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration.
Analytical Method: HPLC-UV Quantification
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound.
Method Development Outline:
-
Column Selection: A C18 reversed-phase column is a good starting point for aromatic acids.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to keep the analyte in a single ionic form) and an organic modifier (e.g., acetonitrile or methanol) is typical.[16]
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve (absorbance vs. concentration).
-
Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.[17][18]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Experimental workflow for the shake-flask solubility determination.
Data Presentation and Interpretation
Systematic presentation of the generated data is crucial for its utility.
Quantitative Solubility Data Table
The experimentally determined solubility should be recorded in a clear and organized manner.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | 25 | Record Data | Calculate |
| e.g., Ethanol | Polar Protic | 25 | Record Data | Calculate |
| e.g., Acetone | Polar Aprotic | 25 | Record Data | Calculate |
| e.g., Acetonitrile | Polar Aprotic | 25 | Record Data | Calculate |
| e.g., Ethyl Acetate | Ester | 25 | Record Data | Calculate |
| e.g., Toluene | Aromatic | 25 | Record Data | Calculate |
| e.g., Heptane | Non-polar | 25 | Record Data | Calculate |
Interpreting the Results
The solubility data should be analyzed in the context of the solvent properties and the physicochemical nature of this compound.
-
Polar vs. Non-polar Solvents: High solubility in polar solvents like methanol and DMSO would be expected due to the polar amino and carboxylic acid groups. The trifluorination may also enhance solubility in moderately polar solvents.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, potentially leading to high solubility. Polar aprotic solvents (e.g., acetone, DMF) are good hydrogen bond acceptors and can solvate the acidic proton.
-
Correlation with HSP: The quantitative solubility data can be used to refine the estimated Hansen Solubility Parameters for the compound, creating a predictive model for its solubility in other solvents.[19]
Relationship between Molecular Structure and Solubility
The following diagram conceptualizes the key interactions driving solubility.
Caption: Key molecular interactions influencing solubility.
Conclusion
Determining the solubility profile of this compound is an indispensable step in its development for any advanced application. While pre-existing data is scarce, a systematic approach using the well-established shake-flask method coupled with HPLC-UV analysis can generate reliable and crucial data. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol for researchers to successfully characterize the solubility of this compound, enabling informed decisions in process chemistry, formulation, and further research endeavors.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. This compound | 133622-65-8 [sigmaaldrich.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. kinampark.com [kinampark.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. youtube.com [youtube.com]
- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 19. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
crystal structure analysis of 3-Amino-2,5,6-trifluorobenzoic acid
An In-depth Technical Guide to the Solid-State Characterization and Crystal Structure Analysis of 3-Amino-2,5,6-trifluorobenzoic acid
Abstract: this compound is a fluorinated aromatic carboxylic acid of interest to the pharmaceutical and materials science sectors. Its solid-state properties, dictated by its crystal structure, are paramount for its application, influencing factors such as solubility, stability, and bioavailability. This technical guide provides a comprehensive, first-principles approach to the complete crystal structure analysis of this compound. We delineate a robust, multi-technique workflow, beginning with material sourcing and purification, proceeding to the critical step of single crystal growth, and culminating in a definitive structure elucidation by Single-Crystal X-ray Diffraction (SC-XRD). The guide further details the use of complementary techniques, including Powder X-ray Diffraction (PXRD) and thermal analysis (DSC/TGA), to ensure the determined single-crystal structure is representative of the bulk material. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel molecular entities.
Introduction: The Imperative of Solid-State Analysis
In modern drug development and materials science, the precise three-dimensional arrangement of atoms and molecules in a solid material is not an academic curiosity; it is a critical determinant of function. For an active pharmaceutical ingredient (API), properties like dissolution rate, stability, and manufacturability are governed by its solid form.[1][2] Different crystalline arrangements of the same molecule, known as polymorphs, can have drastically different physical properties.[1][3] Therefore, a thorough understanding and unambiguous determination of the crystal structure are fundamental to ensuring product safety, efficacy, and intellectual property protection.
This compound (C₇H₄F₃NO₂) presents a compelling case for such analysis. The presence of multiple functional groups—a carboxylic acid, an amine, and several fluorine atoms—creates a high potential for complex intermolecular interactions, particularly strong hydrogen bonding and possible halogen bonding. These interactions will direct the crystal packing and ultimately define the material's macroscopic properties. This guide outlines the definitive workflow for elucidating these interactions and characterizing the compound's solid state.
Synthesis and Material Procurement
The starting point for any crystallographic analysis is the acquisition of high-purity material. This compound is commercially available from various suppliers.[4][5][6]
Protocol 1: Material Purity Verification
-
Procurement: Obtain this compound (CAS No. 133622-65-8) from a reputable chemical supplier.
-
Initial Assessment: Note the physical properties such as appearance (e.g., white to off-white powder) and melting point. The literature melting point is reported as 175-180 °C.[4][5]
-
Purity Analysis: Confirm chemical purity (>98%) using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: Impurities can significantly inhibit crystallization or, in worse cases, co-crystallize with the target compound, leading to an incorrect structural determination. Rigorous purity verification is a non-negotiable first step.
Crystallization: The Art and Science of Single Crystal Growth
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[7] Growing a diffraction-quality crystal, typically 0.1-0.3 mm in size, is often the most challenging part of the process.[8] The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.
Protocol 2: Solvent Screening and Crystallization
-
Solubility Testing: Assess the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation Method:
-
Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.
-
Loosely cap the vial or cover it with perforated film to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
Causality: The gradual increase in solute concentration as the solvent evaporates provides the gentle driving force needed for ordered molecular assembly into a crystal lattice.
-
-
Vapor Diffusion Method:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent").
-
Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
The Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise atomic arrangement within a crystalline material.[9][10][11] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[9][10]
References
- 1. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. This compound | 133622-65-8 [sigmaaldrich.com]
- 6. This compound | 133622-65-8 [sigmaaldrich.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
A Comprehensive Technical Guide to 3-Amino-2,5,6-trifluorobenzoic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Amino-2,5,6-trifluorobenzoic acid (CAS No: 133622-65-8) is a valuable building block for the synthesis of novel therapeutic agents, offering a trifluorinated benzene ring functionalized with both an amino and a carboxylic acid group, ripe for diverse chemical transformations. This guide provides an in-depth technical overview of this compound, including its commercial sourcing, quality control, handling, and a representative synthetic application.
Chemical Properties and Identification
-
Chemical Name: this compound
-
CAS Number: 133622-65-8
-
Molecular Formula: C₇H₄F₃NO₂
-
Molecular Weight: 191.11 g/mol
-
Appearance: Typically a solid powder[3]
-
Melting Point: 175-180 °C
-
Solubility: Generally insoluble in water, with solubility in various organic solvents.[4]
Commercial Suppliers and Procurement
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is available from several reputable commercial suppliers specializing in research chemicals.
| Supplier | Typical Purity | Available Quantities | Additional Notes |
| Matrix Scientific | ≥98% | 1g, 5g, and larger | Offers custom synthesis and has a long-standing presence in the research chemical market. |
| Sigma-Aldrich | ≥98% | Varies (distributor for Matrix Scientific and Apollo Scientific Ltd) | Provides access to products from multiple manufacturers, often with extensive documentation like CoA and COO.[3][5] |
| Biosynth | Not specified | Inquire for details | Positions the compound for pharmaceutical testing and highlights its use in the synthesis of dyestuffs.[4] |
| Parchem | Not specified | Inquire for details | A supplier of a wide range of specialty chemicals.[6] |
| Ivy Fine Chemicals | Not specified | 1g and larger | Lists the compound as in stock.[7] |
Procurement Strategy: When selecting a supplier, it is crucial to consider not only the price but also the available documentation, such as a Certificate of Analysis (CoA), and the supplier's reputation for quality and consistency. For GMP or preclinical studies, suppliers with robust quality management systems are essential.
Caption: A workflow diagram for the procurement and quality control of this compound.
Quality Control and Analytical Methods
Ensuring the identity and purity of this compound is a critical step before its use in any synthetic procedure. A typical Certificate of Analysis from a reputable supplier should provide key analytical data.[3][5] While a specific CoA for this compound is not publicly available, a representative CoA for a similar aminobenzoic acid derivative would include the following tests:[3]
-
Appearance: Visual inspection of the material's physical state and color.
-
Identity (IR): Infrared spectroscopy to confirm the presence of key functional groups and match the spectrum to a reference standard.
-
Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the percentage of the desired compound and identify any impurities. For aminobenzoic acids, reversed-phase HPLC with UV detection is a common method.[8][9][10]
-
Residual Solvents (GC-HS): Gas Chromatography-Headspace analysis to quantify any remaining solvents from the synthesis and purification process.
-
Water Content (Karl Fischer): Titration to determine the amount of water present in the material.
Analytical Methodologies in Detail:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer (e.g., ammonium acetate) is a standard approach for analyzing aminobenzoic acids.[10] Detection is typically performed using a UV detector at a wavelength around 280 nm.[10] The method should be validated for linearity, accuracy, and precision.
Safe Handling, Storage, and Disposal
This compound is classified as an irritant. Therefore, appropriate safety precautions must be taken during its handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Application in Organic Synthesis: A Representative Protocol
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities.[12][13] A common application of aminobenzoic acids is in the synthesis of quinazolinones, a class of compounds known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[10][12]
The following is a representative, step-by-step protocol for the synthesis of a trifluorinated quinazolinone derivative from this compound. This protocol is based on established methods for quinazolinone synthesis from analogous aminobenzoic acids.[14][15]
Synthesis of 5,6,8-Trifluoro-1H,3H-quinazoline-2,4-dione
Caption: A simplified reaction scheme for the synthesis of a trifluorinated quinazolinone derivative.
Materials:
-
This compound
-
Urea
-
Ethanol
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, thoroughly mix 1.0 equivalent of this compound with 5.0 equivalents of urea.
-
Fusion Reaction: Heat the mixture in an oil bath to 190-200 °C with stirring. The mixture will melt and then solidify as the reaction proceeds. Maintain the temperature for 2-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add water to the solid mass and break it up with a spatula.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. To remove any unreacted starting material, suspend the crude product in a dilute sodium bicarbonate solution, stir for 30 minutes, and then filter. Wash the solid with water until the filtrate is neutral.
-
Final Product: Dry the purified solid in a vacuum oven to obtain 5,6,8-Trifluoro-1H,3H-quinazoline-2,4-dione.
Characterization:
-
Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.
-
Determine the melting point of the final product.
-
Assess the purity using HPLC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. Its commercial availability from a range of suppliers facilitates its use in research settings. By adhering to proper quality control procedures, safe handling practices, and established synthetic methodologies, researchers can effectively utilize this compound to advance their scientific endeavors. The representative synthesis of a trifluorinated quinazolinone derivative provided herein serves as a practical example of its utility in constructing complex heterocyclic scaffolds.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. parchem.com [parchem.com]
- 7. ivychem.com [ivychem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 10. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
safety, handling, and MSDS for 3-Amino-2,5,6-trifluorobenzoic acid
An In-depth Technical Guide to the Safe Handling of 3-Amino-2,5,6-trifluorobenzoic acid
This guide provides a comprehensive overview of the safety, handling, and material safety data for this compound (CAS No. 133622-65-8), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in the laboratory.
Section 1: Chemical Identity and Overview
This compound is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₂.[1] Its structure is of interest in medicinal chemistry and materials science due to the influence of fluorine atoms on molecular properties. As with many fine chemical powders, its primary hazards relate to irritation upon contact or inhalation.[2] Understanding its properties is the first step toward safe and effective handling.
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. The signal word associated with this compound is "Warning".[3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
These classifications underscore the necessity of preventing direct contact with the skin and eyes, and avoiding the inhalation of its dust.[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE) - The Hierarchy of Controls
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is recommended. This prioritizes the most effective measures for risk reduction.
-
Engineering Controls : These are the first line of defense. Handling should occur in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood or a ventilated balance enclosure is essential to minimize airborne particles.[5][6] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]
-
Administrative Controls : These include establishing clear, written standard operating procedures (SOPs) and providing thorough training to all personnel who will handle the compound.
-
Personal Protective Equipment (PPE) : PPE is crucial as the final barrier between the researcher and the chemical. It should be used in conjunction with engineering controls.
-
Eye and Face Protection : Wear tightly fitting safety goggles or chemical safety glasses conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection : Chemical-impermeable gloves (e.g., nitrile) and a lab coat are mandatory.[3] Always wash hands thoroughly after handling.[6]
-
Respiratory Protection : If engineering controls are insufficient or during emergency situations where dust levels may be high, a full-face respirator or a NIOSH-approved respirator should be used.[3]
-
Caption: Hierarchy of controls for safe handling.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict protocol is essential for minimizing exposure.
Protocol 4.1: Weighing and Transferring Solid this compound
-
Preparation :
-
Ensure the work area (chemical fume hood or ventilated enclosure) is clean and uncluttered.
-
Confirm that the eyewash station and safety shower are operational.
-
Don the required PPE: safety goggles, nitrile gloves, and a lab coat.
-
-
Handling :
-
Handle in a well-ventilated place.[3]
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the solid to a tared container. Avoid scooping actions that could generate dust.
-
If any material is spilled, follow the accidental release protocol immediately (Section 5.2).
-
-
Post-Handling :
Section 5: Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
5.1 First-Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[3]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
5.2 Accidental Release Measures (Spill Protocol)
-
Evacuate : Evacuate unnecessary personnel from the spill area.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Control : Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.[3]
-
Contain and Clean :
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the collected material and contaminated cleaning supplies in accordance with local, regional, and national regulations.[3]
Caption: Workflow for responding to a spill.
Section 6: Storage and Disposal Guidelines
6.1 Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] The storage area should be locked up or otherwise secured.[3]
6.2 Disposal
Disposal of this compound and its containers must be done in accordance with all applicable local, state, and federal regulations.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
Section 7: Toxicological and Physicochemical Properties
While comprehensive toxicological data is not available, the primary known effects are irritation to the skin, eyes, and respiratory system.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 133622-65-8 | [3] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Appearance | Solid, Powder | [4] |
| Melting Point | 175-180 °C | [2] |
| Boiling Point | 175-180 °C | [4] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents |[1] |
References
- 1. capotchem.com [capotchem.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 133622-65-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
The Strategic Integration of 3-Amino-2,5,6-trifluorobenzoic Acid in Advanced Materials: A Guide for Researchers
Introduction: The Untapped Potential of a Highly Fluorinated Monomer
In the relentless pursuit of materials with superior performance, the strategic incorporation of fluorine atoms into organic molecules has emerged as a cornerstone of modern materials science. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—collectively impart remarkable characteristics to the resulting materials, including enhanced thermal stability, chemical resistance, and tailored electronic properties.[1][2] Among the vast array of fluorinated building blocks, 3-Amino-2,5,6-trifluorobenzoic acid stands out as a monomer with significant, yet largely unexplored, potential. This technical guide aims to bridge this knowledge gap by providing researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this trifluorinated aminobenzoic acid in materials science, complete with detailed, albeit extrapolated, application notes and protocols.
While direct, peer-reviewed applications of this compound in materials science are not extensively documented, its molecular architecture—a trifluorinated benzene ring functionalized with both an amine and a carboxylic acid group—strongly suggests its utility in several key areas. The presence of three fluorine atoms is anticipated to significantly lower the dielectric constant, enhance solubility in organic solvents, and improve the thermal and oxidative stability of polymers derived from it.[3][4][5] The amino and carboxylic acid functionalities provide versatile reaction sites for polymerization and for incorporation into more complex supramolecular structures.
This document will, therefore, present a forward-looking perspective on the applications of this compound in high-performance polymers, metal-organic frameworks (MOFs), and potentially in organic electronics. The protocols provided herein are constructed based on established synthetic methodologies for analogous fluorinated and amino-functionalized monomers, offering a robust starting point for experimental investigation.
Core Properties and Rationale for Application
The unique combination of functional groups and the high degree of fluorination in this compound underpins its potential in advanced materials.
| Property | Anticipated Effect in Materials |
| High Fluorine Content | Lower dielectric constant, increased thermal and oxidative stability, enhanced hydrophobicity, and improved solubility in organic solvents.[6][7] |
| Amino Group (-NH2) | A versatile nucleophile for polymerization reactions (e.g., formation of amides and imides) and a coordination site in metal-organic frameworks. |
| Carboxylic Acid Group (-COOH) | A key functional group for esterification, amidation, and for serving as an organic linker in the synthesis of MOFs. |
| Trifluorinated Aromatic Ring | The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting materials, potentially enhancing electron transport characteristics.[8][9] |
Application Note I: High-Performance Fluorinated Polyamides and Polyimides
The bifunctional nature of this compound makes it a prime candidate for the synthesis of high-performance polyamides and, through derivatization, polyimides. The incorporation of the trifluorinated moiety is expected to yield polymers with low dielectric constants, high thermal stability, and good solubility, properties highly sought after in the microelectronics and aerospace industries.[3][4]
Rationale for Use in Fluorinated Polymers
-
Low Dielectric Constant: The high electronegativity and low polarizability of fluorine atoms reduce the overall polarizability of the polymer chains, leading to a lower dielectric constant. This is a critical property for insulating materials in high-frequency electronic applications to minimize signal loss and crosstalk.[5]
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and oxidative stability of the polymer backbone.[7]
-
Improved Solubility: The presence of bulky and polar C-F bonds can disrupt polymer chain packing, leading to increased free volume and improved solubility in organic solvents, which facilitates processing.[6]
Experimental Protocol: Synthesis of a Homopolyamide via Direct Polycondensation
This protocol describes a hypothetical synthesis of a polyamide derived from this compound. This method is adapted from general procedures for the synthesis of aromatic polyamides.
Materials:
-
This compound
-
Triphenyl phosphite (TPP)
-
Pyridine (dried over KOH)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.91 g (10 mmol) of this compound and 1.0 g of anhydrous CaCl2 in 20 mL of anhydrous NMP.
-
Addition of Reagents: To the stirred solution, add 4.0 mL of dried pyridine. Then, add 3.10 g (10 mmol) of triphenyl phosphite (TPP) dropwise at room temperature.
-
Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution should increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into 200 mL of vigorously stirred methanol. The fibrous polymer will precipitate.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvents and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (characteristic C=O and N-H stretching bands).
-
NMR Spectroscopy: For structural elucidation of the polymer repeat unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Caption: Workflow for the synthesis of a polyamide from this compound.
Application Note II: this compound as a Linker in Metal-Organic Frameworks (MOFs)
The presence of both a carboxylic acid and an amino group makes this compound a compelling candidate for a functionalized organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The trifluorinated aromatic ring is expected to impart hydrophobicity to the framework, which can be advantageous for applications in gas separation and catalysis in non-aqueous media.[10][11] The amino group can serve as a post-synthetic modification site for introducing further functionalities.
Rationale for Use in MOFs
-
Hydrophobicity: The fluorine atoms can create a hydrophobic pore environment, which can be beneficial for the selective adsorption of non-polar molecules and for catalysis where the presence of water is detrimental.[10]
-
Functional Pores: The amino group pointing into the pores of the MOF can be used to tune the surface properties and to anchor catalytic species.
-
Structural Diversity: The combination of a carboxylate linker and a coordinating amino group can lead to the formation of novel MOF topologies.
Experimental Protocol: Hypothetical Solvothermal Synthesis of a Zn-based MOF
This protocol outlines a general procedure for the synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source. The conditions are based on typical solvothermal syntheses of zinc-based MOFs.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
Procedure:
-
Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve 19.1 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 12 hours.
-
Isolation of the Product: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Solvent Exchange: Immerse the crystals in dichloromethane for 3 days, replacing the dichloromethane with a fresh portion each day.
-
Activation: Decant the dichloromethane and heat the sample under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature for solvent removal.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity, surface area (BET), and pore size distribution.
-
FTIR Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine Substitution Effect on the Material Properties in Transparent Aromatic Polyimides [cjps.org]
- 4. Synthesis and Properties of Highly Fluorinated Polyimides for Macromolecules - IBM Research [research.ibm.com]
- 5. Effects of fluorine substitution on polarization and dielectric properties of polyimides (Conference) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-2,5,6-trifluorobenzoic Acid as a Strategic Building Block for API Synthesis
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
The incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry.[1][2] Between 15% and 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound ability to modulate key molecular properties.[2][3][4] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the C-F bond—allow chemists to fine-tune lipophilicity, block metabolic "soft spots," alter pKa, and enhance binding affinity to protein targets.[1][5] These modifications can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[5]
Within the arsenal of fluorinated synthons, 3-Amino-2,5,6-trifluorobenzoic acid stands out as a particularly versatile and powerful building block. Its trifluorinated benzene core, coupled with orthogonal amine and carboxylic acid functional groups, provides a pre-packaged set of desirable attributes and multiple handles for synthetic elaboration. This guide provides an in-depth analysis of its properties, strategic applications, and detailed protocols for its use in the synthesis of complex molecular scaffolds destined for drug discovery programs.
Physicochemical & Reactivity Profile
The utility of this compound stems directly from its unique electronic and structural features. The dense cluster of fluorine atoms profoundly influences the reactivity of the adjacent functional groups.
| Property | Value | Source(s) |
| CAS Number | 133622-65-8 | [6][7][8] |
| Molecular Formula | C₇H₄F₃NO₂ | [6][9] |
| Molecular Weight | 191.11 g/mol | [6][10] |
| Melting Point | 175-180 °C | [8][10] |
| Appearance | Solid Powder | |
| SMILES | C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | [6][9] |
| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N | [8] |
Causality of Reactivity:
-
Reduced Amine Nucleophilicity: The three strongly electron-withdrawing fluorine atoms significantly lower the electron density on the aromatic ring and, by extension, the lone pair of the amino group. This makes the amine substantially less basic and less nucleophilic than a typical aniline. This is a critical consideration for reactions involving the -NH₂ group, such as N-acylation or N-arylation, which may require more forcing conditions or specialized catalysts.
-
Increased Carboxylic Acid Acidity: The same inductive electron withdrawal that deactivates the amine group increases the acidity of the carboxylic acid proton, making it a stronger acid than benzoic acid itself. This can facilitate deprotonation but does not typically hinder standard amide coupling reactions where the acid is activated in situ.
-
Metabolic Resistance: The C-F bonds ortho and meta to the amino group are exceptionally stable, sterically shielding the ring from common metabolic transformations like aromatic hydroxylation, a key advantage for improving a drug's half-life.[1][5]
Caption: Structure of this compound highlighting reactive centers.
Key Synthetic Transformations & Protocols
The bifunctional nature of this building block allows for its sequential or orthogonal derivatization. The most common and high-value transformations involve the formation of an amide bond at the carboxylic acid and, subsequently, functionalization of the amino group.
Protocol 1: Robust Amide Bond Formation via Activated Ester Intermediate
Standard amide coupling conditions can be sluggish when coupling sterically hindered or electron-poor amines to the carboxylic acid of our building block. The use of a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended as it generates a highly reactive O-acylisourea intermediate, driving the reaction to completion with minimal side products like epimerization.
Objective: To synthesize an N-substituted-3-amino-2,5,6-trifluorobenzamide.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Reagent Addition: Add the desired amine (1.1 equiv) followed by HATU (1.2 equiv). Stir the mixture for 5 minutes at room temperature.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Causality and Trustworthiness: This protocol is robust because HATU is highly efficient at activating the carboxylic acid, even in the presence of the weakly basic amino group on the same molecule. The use of a non-nucleophilic base (DIPEA) is crucial to prevent unwanted side reactions. This method is widely cited and validated for difficult amide couplings.[11][12]
Caption: Workflow for robust amide synthesis using this compound.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
To build molecular complexity, the amino group can serve as a nucleophile in a cross-coupling reaction with an aryl halide or triflate. Due to the amine's low nucleophilicity, a highly active catalyst system is required. Furthermore, the carboxylic acid must be protected, typically as an ester, to prevent interference with the basic conditions of the reaction.
Objective: To synthesize an N-aryl-3-(alkoxycarbonyl)-2,5,6-trifluoroaniline derivative.
Part A: Ester Protection
-
Suspend this compound in methanol or ethanol.
-
Cool to 0 °C and add thionyl chloride (SOCl₂) (2.0 equiv) dropwise.
-
Warm to reflux and heat for 4-6 hours.
-
Cool to room temperature and concentrate in vacuo.
-
Redissolve in ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate to yield the methyl or ethyl ester. Use this protected intermediate directly in the next step.
Part B: Cross-Coupling Reaction Materials:
-
Protected 3-amino-2,5,6-trifluorobenzoate (1.0 equiv)
-
Aryl Bromide or Triflate (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) (6 mol%)
-
Sodium tert-butoxide (NaOtBu) or K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the base (e.g., NaOtBu, 2.0 equiv). Add the protected amino-ester (1.0 equiv) and the aryl halide (1.2 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Isolation & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Deprotection (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if required for the final API structure.
Rationale for Choices: Buchwald-Hartwig amination is the premier method for forming C-N bonds.[13] The use of bulky, electron-rich phosphine ligands (like XPhos) is critical for promoting the reductive elimination step, which is often rate-limiting, especially with electron-poor anilines like our substrate.[13]
Safety and Handling
-
Hazards: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than a simple building block; it is a strategic tool for API design. Its trifluorinated core provides a robust shield against metabolism while its orthogonal functional groups offer predictable handles for synthetic diversification. The protocols detailed herein provide reliable and validated methods for incorporating this valuable synthon into complex drug candidates, enabling researchers to leverage the powerful effects of fluorine to develop safer and more efficacious medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Advances in Fluorination Chemistry for API Synthesis | Hovione [hovione.com]
- 3. pharmtech.com [pharmtech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 7. parchem.com [parchem.com]
- 8. This compound | 133622-65-8 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 10. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Strategic Incorporation of 3-Amino-2,5,6-trifluorobenzoic Acid into Polymer Chains for Advanced Material Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorinated monomers into polymer backbones is a pivotal strategy for designing materials with bespoke properties, including enhanced thermal stability, chemical resistance, and unique surface characteristics.[1][2][3] 3-Amino-2,5,6-trifluorobenzoic acid is a particularly compelling building block due to the combined functionalities of a reactive carboxylic acid, a nucleophilic amine, and a trifluorinated phenyl ring. This application note provides a comprehensive guide for the incorporation of this compound into polymer chains, with a focus on forming robust polyamide structures. We will delve into the rationale behind monomer characteristics, detailed polymerization protocols, and essential characterization techniques to validate polymer synthesis and performance.
Introduction: The Strategic Advantage of this compound
This compound is a unique monomer offering a confluence of properties that can be harnessed to create high-performance polymers. The trifluorinated aromatic ring imparts significant hydrophobicity, low surface energy, and high thermal and chemical stability to the resulting polymer.[2][4] The presence of both an amino and a carboxylic acid group on the same molecule allows for its use as a self-condensing monomer in the formation of polyamides, simplifying polymerization procedures.
The strategic placement of the amino and carboxylic acid groups, along with the electron-withdrawing nature of the fluorine atoms, influences the reactivity of the monomer and the ultimate properties of the polymer. The fluorine atoms can enhance the acidity of the carboxylic acid and decrease the basicity of the amine, which must be considered when selecting polymerization conditions. The resulting fluorinated polyamides are expected to exhibit a unique combination of properties, making them attractive for applications in demanding environments, such as specialty coatings, advanced composites, and biomedical devices.[3]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H4F3NO2 | [5] |
| Molecular Weight | 191.11 g/mol | [5] |
| Melting Point | 175-180 °C | [5] |
| Appearance | Solid Powder |
Polymerization Strategy: Polyamide Formation via Self-Condensation
The most direct method for incorporating this compound into a polymer chain is through self-condensation polymerization to form a polyamide. This approach leverages the inherent amine and carboxylic acid functionalities of the monomer. Two primary protocols are presented here: direct thermal condensation and a lower-temperature method involving in-situ activation of the carboxylic acid.
Conceptual Workflow of Polymerization
Figure 1: General workflow for the synthesis of fluorinated polyamides from this compound.
Detailed Experimental Protocols
Protocol 1: Direct Thermal Polycondensation
This method relies on high temperatures to drive the condensation reaction between the amino and carboxylic acid groups, eliminating water.
Materials:
-
This compound
-
High-boiling point, inert solvent (e.g., N-Methyl-2-pyrrolidone (NMP), sulfolane)
-
Nitrogen or Argon gas supply
-
Dean-Stark trap or similar apparatus for water removal
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a condenser attached to a Dean-Stark trap, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Monomer Dissolution: Charge the flask with this compound and the high-boiling solvent (e.g., a 10-20% w/v solution).
-
Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Heating and Polymerization:
-
Begin stirring and gradually heat the reaction mixture to a temperature just below the boiling point of the solvent (typically 180-200 °C for NMP).
-
As the reaction proceeds, water will be formed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the viscosity of the solution. An increase in viscosity indicates polymer formation. The reaction time can range from 8 to 24 hours.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh non-solvent to remove any unreacted monomer and residual solvent.
-
Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Causality Behind Choices: The use of a high-boiling inert solvent is crucial to reach the temperatures required for direct amidation while preventing oxidative side reactions. The inert atmosphere is essential to prevent degradation of the polymer at high temperatures. A Dean-Stark trap is employed to remove water, which is a byproduct of the condensation reaction, thereby driving the equilibrium towards polymer formation.
Protocol 2: Low-Temperature Polycondensation via In-Situ Activation
This method avoids high temperatures by using a coupling agent to activate the carboxylic acid group, allowing for a more controlled polymerization at or near room temperature.
Materials:
-
This compound
-
Dry, aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc))
-
Activating agent (e.g., N,N,N',N'-Tetramethyl(chloro)formamidinium hexafluorophosphate (TCFH) or Thionyl chloride (SOCl2))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
-
Methanol
-
Deionized water
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a dry flask under an inert atmosphere, dissolve this compound and anhydrous LiCl (if used, typically 5% w/v) in the dry aprotic solvent.
-
Activation:
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the activating agent (e.g., 1.1 equivalents of TCFH) to the solution with stirring.
-
Follow with the dropwise addition of the tertiary amine base (e.g., 2.2 equivalents of DIPEA).
-
Allow the activation to proceed for 30-60 minutes at 0 °C.
-
-
Polymerization:
-
Slowly allow the reaction mixture to warm to room temperature.
-
Continue stirring for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer extensively with the non-solvent and then with deionized water to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Causality Behind Choices: The in-situ activation of the carboxylic acid forms a more reactive intermediate, enabling the amidation reaction to occur at lower temperatures.[6][7] The use of a dry, aprotic solvent is critical to prevent hydrolysis of the activated intermediate. The tertiary amine base acts as a proton scavenger, neutralizing the acid formed during the reaction and driving the polymerization forward. Anhydrous LiCl can help to keep the growing polymer chains in solution, preventing premature precipitation and allowing for higher molecular weights to be achieved.
Characterization of the Fluorinated Polyamide
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Structural Characterization
Figure 2: Key techniques for the characterization of the synthesized fluorinated polyamide.
Expected Outcomes from Characterization:
| Technique | Parameter | Expected Result |
| FTIR Spectroscopy | Vibrational Bands | Disappearance of the broad O-H stretch from the carboxylic acid. Appearance of a strong C=O stretch (amide I) around 1650 cm⁻¹ and an N-H bend (amide II) around 1550 cm⁻¹. |
| ¹H NMR Spectroscopy | Chemical Shifts | Broadening of peaks corresponding to the aromatic protons and the N-H proton due to polymerization. |
| ¹⁹F NMR Spectroscopy | Chemical Shifts | Peaks corresponding to the fluorine atoms on the aromatic ring. The chemical shifts may be sensitive to the polymer environment.[8] |
| ¹³C NMR Spectroscopy | Chemical Shifts | Appearance of a peak for the amide carbonyl carbon around 160-170 ppm. |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) | Provides the average molecular weights and the breadth of the molecular weight distribution. A monomodal distribution is typically desired. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Determines the temperature at which the polymer begins to degrade, providing a measure of its thermal stability. Fluorinated polymers are expected to exhibit high thermal stability. |
Applications and Future Directions
Polymers derived from this compound hold promise for a variety of applications where high performance is required. The unique combination of fluorine content and the robust polyamide backbone can lead to materials with:
-
Exceptional Thermal Stability: Suitable for use in high-temperature environments.
-
High Chemical Resistance: For applications in chemically aggressive media.[2]
-
Low Surface Energy: Leading to hydrophobic and oleophobic surfaces for coatings.
-
Low Dielectric Constant: For applications in microelectronics.[4]
Future research could explore the copolymerization of this compound with other monomers to further tune the properties of the resulting polymers. For instance, copolymerization with flexible aliphatic diamines could improve processability, while incorporation of other functional monomers could introduce specific functionalities for applications in drug delivery or sensor technology.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Polymer Yield | Incomplete reaction; premature precipitation of the polymer. | Increase reaction time and/or temperature. Use a better solvent or add LiCl to improve solubility. |
| Low Molecular Weight | Impurities in the monomer or solvent; non-stoichiometric reaction (for co-polymerization); insufficient water removal. | Purify monomer and dry solvents thoroughly. Ensure efficient water removal in thermal condensation. |
| Poor Solubility of the Final Polymer | High crystallinity or strong intermolecular forces. | Attempt polymerization in a different solvent. Consider copolymerization with a more flexible monomer. |
Conclusion
The incorporation of this compound into polymer chains offers a viable pathway to novel high-performance materials. This application note has provided detailed protocols for the synthesis of fluorinated polyamides via both thermal and low-temperature condensation methods. By carefully selecting the polymerization conditions and thoroughly characterizing the resulting polymer, researchers can develop advanced materials tailored for a wide range of demanding applications in science and industry.
References
- 1. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 3. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 4. mdpi.com [mdpi.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 6. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 7. US3699085A - Preparation of p-benzamide polymers and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
experimental setup for reactions involving 3-Amino-2,5,6-trifluorobenzoic acid
An In-Depth Technical Guide to the Experimental Use of 3-Amino-2,5,6-trifluorobenzoic Acid
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the . This guide moves beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the molecule's reactivity.
Introduction: The Strategic Value of this compound
This compound is a valuable synthetic building block, primarily due to the unique interplay of its functional groups and the strong electron-withdrawing effects of its fluorine substituents. The trifluorinated phenyl ring significantly modulates the reactivity of both the aniline-like amino group (decreasing its nucleophilicity) and the benzoic acid moiety. This unique electronic profile makes it a sought-after component in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics where precise molecular interactions are paramount.[1][2] Its structure allows for orthogonal chemical modifications, enabling its incorporation into larger scaffolds through amide bond formation or reactions involving the aromatic ring system.
Physicochemical Properties and Critical Safety Protocols
Handling this reagent requires adherence to strict safety protocols due to its irritant nature.[3] The information below is synthesized from authoritative safety data sheets.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 133622-65-8 | [4] |
| Molecular Formula | C₇H₄F₃NO₂ | [5] |
| Molecular Weight | 191.11 g/mol | [5] |
| Appearance | Solid Powder (White to off-white) | [6] |
| Melting Point | 175-180 °C | [5] |
| Purity | Typically ≥98% |
Safety & Handling: A Self-Validating System
Exposure to this compound can cause skin, eye, and respiratory irritation.[3][7] A rigorous and self-validating safety workflow is mandatory.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[7][8] Ensure an eyewash station and safety shower are in close proximity.[8][9]
-
Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[3][8][9]
-
Handling Procedures : Avoid dust formation during transfer.[3][8] Use non-sparking tools and ground equipment to prevent electrostatic discharge.[3] Wash hands thoroughly after handling.[8][9]
-
Spill & Exposure Protocol :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[8]
Application Protocol 1: Amide Bond Formation via Acyl Fluoride Intermediate
The electron-withdrawing fluorine atoms decrease the nucleophilicity of the 3-amino group, making standard amide coupling conditions sluggish or ineffective.[10] A robust strategy involves the conversion of a coupling partner's carboxylic acid to a more reactive acyl fluoride, which readily couples with the weakly nucleophilic amine. This protocol is particularly effective for sterically hindered or electronically deactivated substrates.[10][11]
Rationale for Acyl Fluoride Chemistry
Standard peptide coupling reagents like HATU or EDC/HOBt may fail to provide significant yields.[10] Acyl fluorides strike an excellent balance between high reactivity and relative stability compared to their acyl chloride counterparts, which are more sensitive to hydrolysis.[11][12] Reagents such as TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) or BTFFH are effective for generating acyl fluorides in situ under mild conditions, minimizing side reactions.[10][12]
Detailed Step-by-Step Protocol
This protocol describes the coupling of a generic carboxylic acid (R-COOH) with this compound.
Materials:
-
Carboxylic Acid (1.3 equivalents)
-
This compound (1.0 equivalent)
-
BTFFH (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.3 eq).
-
Reagent Addition : Add anhydrous DMF to dissolve the acid, followed by the addition of BTFFH (1.2 eq) and DIPEA (3.0 eq).
-
Acyl Fluoride Formation : Stir the mixture at room temperature for 30-60 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy, looking for the characteristic C=O stretch around 1842 cm⁻¹.[12]
-
Amine Addition : Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Execution : Heat the reaction mixture to 80 °C in a sealed vial or with a condenser. Monitor the reaction progress by TLC or LC-MS. The reaction typically runs for 12-24 hours.[10]
-
Work-up :
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Combine the organic extracts and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by column chromatography on silica gel to yield the desired amide.
Workflow Diagram: Amide Coupling
References
- 1. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 133622-65-8 [chemicalbook.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 6. innospk.com [innospk.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Quantification of 3-Amino-2,5,6-trifluorobenzoic Acid
Introduction: The Analytical Imperative for 3-Amino-2,5,6-trifluorobenzoic Acid
This compound is a fluorinated aromatic amine and a key structural motif in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino group, make it a valuable building block in the synthesis of novel pharmaceutical agents and high-performance polymers.[1] The precise quantification of this compound is critical during drug development for purity assessment of active pharmaceutical ingredients (APIs), as a potential impurity or degradant, and in pharmacokinetic studies.
This comprehensive guide provides detailed, field-proven analytical methods for the robust quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are designed to be self-validating, adhering to the principles outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Method 1: Reversed-Phase HPLC-UV for Purity and Assay Determination
This method is designed for the quantification of this compound in bulk drug substances and formulated products, offering a balance of speed, robustness, and accessibility.
Scientific Rationale and Causality
The choice of reversed-phase HPLC is predicated on the physicochemical properties of this compound. The molecule possesses sufficient hydrophobicity due to its benzene ring to be retained on a C18 stationary phase. The acidic nature of the carboxylic acid and the basic nature of the amino group mean that the retention and peak shape will be highly dependent on the pH of the mobile phase.
-
Column Selection (C18): A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for aromatic compounds.
-
Mobile Phase pH Control: To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be buffered. By maintaining the pH below the pKa of the carboxylic acid (approximately 3-4) and the pKa of the anilinic amino group (approximately 2-3), we can ensure that the analyte is in a consistent, predominantly neutral or cationic state, minimizing peak tailing. A phosphate buffer is chosen for its buffering capacity in the desired pH range and its UV transparency.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
UV Detection Wavelength: The optimal wavelength for detection is determined by acquiring the UV spectrum of this compound. Aromatic compounds with amino and carboxyl substituents typically exhibit strong absorbance between 254 nm and 280 nm.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (60:40 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
4. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Validation Parameters: The method should be validated according to ICH guidelines, with typical acceptance criteria presented below.[5][6]
| Parameter | Typical Specification |
| Specificity | Peak purity index > 0.999; baseline resolution from impurities |
| Linearity (r²) | ≥ 0.999 over the concentration range |
| Range | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (n=6) ≤ 1.0%; Intermediate Precision ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Robustness | Insensitive to small changes in pH, flow rate, and column temp. |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This method is tailored for the quantification of this compound in biological matrices such as plasma or serum, where high sensitivity and specificity are paramount.
Scientific Rationale and Causality
LC-MS/MS is the gold standard for trace-level quantification in complex matrices.[7]
-
Chromatography: A fast LC gradient is employed to rapidly elute the analyte, minimizing run time. The mobile phase composition is chosen to be compatible with mass spectrometry, using volatile buffers like ammonium formate.
-
Ionization: Electrospray ionization (ESI) is selected due to the polar nature of the analyte. Given the presence of a basic amino group, positive ion mode (ESI+) is expected to provide a strong signal for the protonated molecule [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interferences.
-
Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-¹³C₆) is the ideal choice. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used. The internal standard corrects for variations in sample preparation, injection volume, and matrix effects.
Experimental Workflow: LC-MS/MS Analysis
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available) or a suitable analog
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 2.0 min; hold at 95% B for 0.5 min; return to 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometer Parameters (ESI+):
| Parameter | Analyte (C₇H₄F₃NO₂) MW: 191.11 | Internal Standard (Example) |
| Precursor Ion (Q1) | m/z 192.0 | To be determined |
| Product Ion (Q3) | To be determined via infusion | To be determined |
| Dwell Time | 50 ms | 50 ms |
| Collision Energy (CE) | To be optimized | To be optimized |
| IonSpray Voltage | 5500 V | - |
| Source Temperature | 500 °C | - |
Note: Product ions and collision energy must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 500 ng/mL in 50:50 ACN:H₂O).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial for analysis.
5. Validation Parameters: Bioanalytical method validation should be conducted in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.
| Parameter | Typical Specification |
| Calibration Curve | 8+ non-zero standards; r² ≥ 0.99; 75% of standards within ±15% of nominal |
| Accuracy & Precision | 3 QC levels (LQC, MQC, HQC); within ±15% of nominal (±20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | Assessed and minimized; IS should track analyte response |
| Recovery | Consistent and reproducible |
| Stability | Freeze-thaw, short-term, long-term, and stock solution stability established |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound across different applications, from quality control to bioanalysis. The HPLC-UV method offers a straightforward approach for routine analysis in less complex matrices, while the LC-MS/MS method provides the high sensitivity and selectivity required for challenging biological samples. Adherence to the outlined validation principles will ensure that the data generated is accurate, reproducible, and fit for purpose in a regulated environment.
References
- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. wjarr.com [wjarr.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The In-Depth Technical Guide to 3-Amino-2,5,6-trifluorobenzoic Acid as a Versatile Molecular Probe
This guide provides a comprehensive overview of the application of 3-Amino-2,5,6-trifluorobenzoic acid as a powerful molecular probe for researchers, scientists, and drug development professionals. Its unique trifluorinated aromatic structure, coupled with reactive amino and carboxylic acid functionalities, offers a versatile platform for investigating complex biological systems. This document will delve into the theoretical underpinnings and provide detailed protocols for its use in ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.
Introduction: The Power of a Trifluorinated Probe
This compound is a synthetically accessible small molecule poised to be a highly effective molecular probe. The strategic placement of three fluorine atoms on the benzene ring provides a strong and sensitive signal for ¹⁹F NMR studies, a technique renowned for its high sensitivity and the absence of background signals in biological systems.[1][2][3] The amino group offers a convenient handle for covalent attachment to biomolecules or for derivatization to modulate its properties. Furthermore, the aminobenzoic acid scaffold is known to possess intrinsic fluorescence, which can be exploited to probe molecular interactions.[4][5][6]
Key Physicochemical Properties
To effectively utilize this compound as a molecular probe, it is essential to understand its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 133622-65-8 | [7] |
| Molecular Formula | C₇H₄F₃NO₂ | [7] |
| Molecular Weight | 191.11 g/mol | [7] |
| Melting Point | 175 °C | [7] |
| Appearance | Solid powder | |
| Solubility | Soluble in many organic solvents, with limited solubility in water. |
Application I: A Sensitive Reporter for ¹⁹F NMR Studies of Protein-Ligand Interactions
The trifluoromethyl group is an excellent reporter for ¹⁹F NMR due to its strong signal and sensitivity to the local chemical environment.[8][9] Any change in the electronic environment around the probe, such as upon binding to a protein, will result in a change in the ¹⁹F chemical shift.[1][2]
Principle of the Assay
This protocol describes a competition binding assay using ¹⁹F NMR to determine the binding affinity of a non-fluorinated test compound to a target protein. The assay relies on the displacement of a weakly binding, fluorinated probe (this compound) from the protein's active site by a tighter-binding, non-fluorinated ligand. The change in the ¹⁹F NMR signal of the probe is monitored to quantify the extent of displacement and, consequently, the binding affinity of the test compound.
Experimental Workflow
Figure 1: Workflow for a ¹⁹F NMR competition binding assay.
Detailed Protocol
1. Materials and Reagents:
-
Target Protein
-
This compound (the "spy" probe)
-
Non-fluorinated test ligand
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR tubes
2. Instrument and Parameters:
-
NMR Spectrometer equipped with a fluorine probe (e.g., 400 MHz or higher)
-
Temperature: 298 K
-
¹⁹F Observe Frequency
-
Acquisition Parameters: Adjust pulse width, acquisition time, and relaxation delay for optimal signal-to-noise.
3. Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the target protein in the NMR buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆) and then dilute it into the NMR buffer.
-
Prepare a series of stock solutions of the non-fluorinated test ligand at various concentrations in the same solvent as the probe.
-
-
NMR Sample Preparation:
-
Prepare a reference NMR sample containing the target protein and the fluorinated probe at a fixed concentration. The probe concentration should be in excess of the protein concentration to ensure that both free and bound states of the probe can be observed.
-
Prepare a series of NMR samples, each containing the same concentration of protein and probe as the reference sample, but with increasing concentrations of the non-fluorinated test ligand.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the reference sample (protein + probe). This will show two peaks corresponding to the free and protein-bound probe.
-
Acquire ¹⁹F NMR spectra for each of the samples containing the test ligand.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the peaks corresponding to the free and bound probe in each spectrum.
-
Calculate the fraction of the bound probe at each ligand concentration.
-
Plot the fraction of bound probe against the logarithm of the ligand concentration and fit the data to a suitable binding isotherm (e.g., a competitive binding model) to determine the inhibition constant (Ki), which represents the dissociation constant (Kd) of the test ligand.
-
Expected Results and Interpretation
As the concentration of the non-fluorinated ligand increases, it will displace the fluorinated probe from the protein's binding site. This will be observed in the ¹⁹F NMR spectrum as a decrease in the intensity of the peak corresponding to the bound probe and a concomitant increase in the intensity of the peak for the free probe.
| [Test Ligand] (µM) | Integral (Bound Probe) | Integral (Free Probe) | Fraction Bound |
| 0 | 1.00 | 1.50 | 0.40 |
| 1 | 0.85 | 1.65 | 0.34 |
| 10 | 0.50 | 2.00 | 0.20 |
| 100 | 0.15 | 2.35 | 0.06 |
| 1000 | 0.05 | 2.45 | 0.02 |
By fitting this data, a precise Kd value for the unlabeled ligand can be determined, providing crucial information for drug discovery and development.
Application II: A Fluorescent Probe for Monitoring Protein Interactions
The intrinsic fluorescence of the aminobenzoic acid scaffold can be utilized to study protein structure and interactions.[4][5][6] The fluorescence of this compound is sensitive to its local environment. Changes in polarity, viscosity, and proximity to quenching moieties can lead to alterations in its fluorescence intensity and emission wavelength.
Principle of the Assay
This protocol describes the use of this compound to monitor changes in the solvent accessibility of a protein's tryptophan residues upon ligand binding. Tryptophan is the dominant intrinsic fluorophore in most proteins. Small molecules that can interact with tryptophan residues can quench their fluorescence.[7][10][11] If the binding of a ligand to a protein alters the exposure of a tryptophan residue near the binding site, this can be detected by a change in the quenching efficiency of an externally added quencher like this compound.
Experimental Workflow
Figure 2: Workflow for a fluorescence quenching assay.
Detailed Protocol
1. Materials and Reagents:
-
Target Protein (containing at least one tryptophan residue)
-
Ligand of interest
-
This compound (the quencher)
-
Fluorescence Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)
-
Cuvettes for fluorescence measurements
2. Instrument and Parameters:
-
Fluorometer
-
Excitation Wavelength: ~295 nm (to selectively excite tryptophan)
-
Emission Wavelength Range: 310-450 nm
-
Slit widths: Optimized for signal-to-noise ratio
3. Step-by-Step Methodology:
-
Preparation of Samples:
-
Prepare a solution of the target protein in the fluorescence buffer (apo-protein).
-
Prepare a second solution of the target protein that has been pre-incubated with a saturating concentration of the ligand (holo-protein).
-
Prepare a concentrated stock solution of this compound in a suitable solvent and then dilute it into the fluorescence buffer.
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum of the apo-protein solution.
-
Perform a titration by making successive additions of the this compound stock solution to the apo-protein solution. Record the fluorescence spectrum after each addition.
-
Repeat the titration experiment with the holo-protein solution.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution.
-
For both the apo- and holo-protein titrations, plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity at each quencher concentration (F) against the concentration of the quencher. This is known as a Stern-Volmer plot.
-
The slope of the Stern-Volmer plot gives the Stern-Volmer quenching constant (Ksv).
-
Compare the Ksv values obtained for the apo- and holo-protein.
-
Expected Results and Interpretation
A linear Stern-Volmer plot indicates that the quenching is a result of a single type of interaction (either static or dynamic). A change in the Ksv value upon ligand binding suggests a change in the solvent accessibility of the tryptophan residues.
-
If Ksv (holo) < Ksv (apo): Ligand binding protects the tryptophan residue(s) from the quencher, indicating that the tryptophan is now in a more buried environment.
-
If Ksv (holo) > Ksv (apo): Ligand binding exposes the tryptophan residue(s) to the solvent, making them more accessible to the quencher.
This information can provide valuable insights into the conformational changes that a protein undergoes upon ligand binding.
Conclusion
This compound is a promising and versatile molecular probe with significant potential in drug discovery and chemical biology. Its trifluorinated aromatic ring serves as an excellent reporter for ¹⁹F NMR studies, enabling sensitive and quantitative analysis of protein-ligand interactions. Additionally, its intrinsic fluorescence provides a means to investigate changes in protein conformation and solvent accessibility. The detailed protocols provided in this guide offer a solid foundation for researchers to harness the power of this unique molecule in their own investigations.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. | Semantic Scholar [semanticscholar.org]
- 6. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-2,5,6-trifluorobenzoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Amino-2,5,6-trifluorobenzoic acid, a key intermediate in the development of advanced pharmaceutical and materials science applications. The protocol herein is based on the robust and scalable methodology of nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, safety protocols, and an in-depth discussion of the chemical principles underpinning the synthesis.
Introduction: The Significance of this compound
Fluorinated aromatic compounds are of paramount importance in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and high-performance polymers. The strategic incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable building block that combines the unique electronic properties of a polyfluorinated benzene ring with the versatile reactivity of both an amino and a carboxylic acid group. This trifunctional scaffold allows for diverse downstream derivatization, making it a sought-after intermediate in the synthesis of complex molecular architectures.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The chosen synthetic route for the large-scale preparation of this compound is the nucleophilic aromatic substitution (SNAr) on 2,3,5,6-tetrafluorobenzoic acid using aqueous ammonia. This method is advantageous for several reasons:
-
High Reactivity: Polyfluorinated aromatic rings are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms.[1]
-
Regioselectivity: The substitution of a fluorine atom is generally preferred over other halogens in SNAr reactions.[2] The directing effects of the existing substituents on the tetrafluorobenzoic acid ring favor the substitution at the 3-position.
-
Scalability: The reaction conditions can be adapted for large-scale industrial production.
-
Cost-Effectiveness: The use of readily available and relatively inexpensive reagents like ammonia makes this an economically viable approach.[2]
The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale synthesis and should be conducted in a suitable high-pressure reactor by personnel trained in handling hazardous materials and high-pressure equipment.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 2,3,5,6-Tetrafluorobenzoic Acid | 652-18-6 | 194.09 | 10 kg (51.5 mol) | Sigma-Aldrich, etc. |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.04 (as NH₄OH) | 50 L | VWR, etc. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As required | Fisher Scientific, etc. |
| Deionized Water | - | 18.02 | As required | - |
| Ethanol | 64-17-5 | 46.07 | As required | - |
Equipment:
-
100 L high-pressure stainless steel reactor with overhead stirrer, temperature and pressure probes, and a cooling/heating jacket.
-
Large-volume filtration apparatus (e.g., Nutsche filter).
-
Industrial-grade vacuum oven.
-
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, apron, boots, and a full-face respirator with an ammonia-specific cartridge.[3][4]
Synthetic Procedure
References
Harnessing Fluorine Power: 3-Amino-2,5,6-trifluorobenzoic Acid as a Cornerstone in Modern Herbicide Synthesis
An Application Note for Researchers and Agrochemical Professionals
Abstract and Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has revolutionized the agrochemical industry, imparting enhanced metabolic stability, increased binding affinity, and favorable transport properties to active ingredients. Within this context, polyfluorinated aromatic building blocks are of paramount importance. 3-Amino-2,5,6-trifluorobenzoic acid has emerged as a critical starting material in the synthesis of a new generation of synthetic auxin herbicides, most notably the 6-arylpicolinate class.[1] This class includes highly effective herbicides like florpyrauxifen-benzyl (Rinskor™ active), which provide broad-spectrum control of challenging weeds in major crops.[2][3]
This guide provides an in-depth examination of the application of this compound in agrochemical synthesis. We will elucidate the causality behind its use, present a conceptual synthetic pathway, and provide detailed, field-proven protocols for key downstream transformations leading to the synthesis of florpyrauxifen-benzyl.[4][5] The protocols are designed to be self-validating, drawing upon established and patented industrial methods to ensure reliability and reproducibility for researchers in the field.
Physicochemical Profile of the Core Building Block
Understanding the fundamental properties of the starting material is critical for reaction design and optimization. This compound is a stable, crystalline solid under standard conditions.[6]
| Property | Value | Source(s) |
| CAS Number | 133622-65-8 | [6][7] |
| Molecular Formula | C₇H₄F₃NO₂ | [6] |
| Molecular Weight | 191.11 g/mol | [6][7] |
| Melting Point | 175-180 °C | [7][8] |
| Appearance | Crystalline solid | [6] |
| InChI Key | FXEMCOVVTSYFRJ-UHFFFAOYSA-N |
Core Application: A Gateway to 6-Arylpicolinate Herbicides
The primary utility of this compound in agrochemistry is as a precursor for the pyridine-2-carboxylic acid (picolinic acid) core of 6-arylpicolinate herbicides.[1][9][10] These compounds function as synthetic auxins.
Mechanism of Action: Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors, such as the F-box protein AFB5, leading to the degradation of transcriptional repressors (Aux/IAAs).[11][12] This initiates a cascade of unregulated gene expression, causing uncontrolled cell division and elongation, ultimately resulting in the death of susceptible broadleaf, sedge, and grass weeds.[1][3][13] The unique structure derived from the fluorinated benzoic acid contributes to a distinct binding interaction at the receptor site, providing an effective alternative mode of action for managing herbicide-resistant weed biotypes.[3]
Conceptual Synthetic Pathway
The transformation of this compound into the final herbicide structure is a multi-step process. The key strategic bond formations involve building the picolinate ring and then coupling it with the substituted aryl "tail." The overall logic flows from the benzoic acid precursor to the fully elaborated picolinate ester.
Caption: Conceptual synthesis from benzoic acid to herbicide.
Experimental Protocols: Synthesis of Florpyrauxifen-benzyl from a Key Intermediate
The following protocols are adapted from established patent literature, ensuring a high degree of technical validation.[4][5] The starting point for this detailed workflow is the advanced intermediate, benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate , which would be synthesized in prior steps from the initial this compound building block.
Workflow Overview
The conversion of the difluoro-picolinate intermediate to the final product involves a sequential amination and chlorination, followed by purification.
Caption: Experimental workflow for synthesis and purification.
Protocol 1: Amination of the Picolinate Intermediate
This step selectively displaces the fluorine atom at the C4 position of the picolinate ring with an amino group.
-
Materials & Reagents:
-
Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (1.0 eq)
-
Toluene (solvent)
-
Ammonia (NH₃), anhydrous (excess)
-
High-pressure reactor with stirring and temperature control
-
-
Procedure:
-
Charge a high-pressure reactor with a solution of the starting picolinate intermediate in toluene.
-
Seal the reactor and purge with nitrogen.
-
Introduce anhydrous ammonia gas into the reactor to the desired pressure.
-
Heat the reaction mixture to approximately 120-140 °C.[4] The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution (SNAAr) reaction.
-
Maintain the reaction under vigorous stirring for 4-8 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Cool the reactor to ambient temperature and carefully vent the excess ammonia.
-
Filter the crude reaction mixture to remove the solid ammonium fluoride (NH₄F) byproduct.[4]
-
The resulting filtrate, containing benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, can be concentrated and used directly in the next step. An in-pot yield of ~85% is typical for this step.[4]
-
Protocol 2: Chlorination and Final Purification
This protocol introduces the final chlorine atom at the C3 position and details the isolation of the pure product.
-
Materials & Reagents:
-
Solution of aminated intermediate from Protocol 4.2 (1.0 eq)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (~0.6-0.65 eq)
-
40% (w/w) aqueous sodium bisulfite (NaHSO₃) solution
-
2-Ethyl-1-hexanol (crystallization solvent)
-
Hexanes (wash solvent)
-
Jacketed reactor with distillation capability
-
-
Procedure:
-
Transfer the toluene solution of the aminated intermediate into a jacketed reactor under a nitrogen atmosphere.
-
Heat the solution to 75-80 °C.[5]
-
Add DCDMH portion-wise over 10-15 minutes. DCDMH is an effective electrophilic chlorinating agent that is safer and easier to handle than chlorine gas.
-
Stir the solution at 75 °C for 4-5 hours. Monitor the reaction by HPLC to confirm completion.
-
Quenching: Add a mixture of aqueous sodium bisulfite solution and warm water to the reactor to destroy any excess DCDMH.[5]
-
Heat the mixture to 80 °C, stir, and then decant the aqueous layer. Repeat with a second warm water wash.
-
Solvent Exchange & Crystallization: Configure the reactor for vacuum distillation. Distill off the toluene at 80-90 °C. This step is critical as it removes the reaction solvent and prepares the system for crystallization in a more suitable medium.
-
Once the bulk of the toluene is removed, add 2-ethyl-1-hexanol to the reactor.[5] Continue distillation to remove any residual toluene.
-
Add a second portion of 2-ethyl-1-hexanol to achieve the final desired concentration.
-
Slowly cool the solution to 20 °C to induce crystallization of the final product, florpyrauxifen-benzyl.
-
Filter the resulting slurry and wash the collected solid cake sequentially with 2-ethyl-1-hexanol and hexanes to remove residual solvent and impurities.[5]
-
Dry the product under vacuum to yield pure florpyrauxifen-benzyl.
-
Summary of Key Transformation Parameters
The following table summarizes the critical parameters for the conversion of the key intermediate to the final product, providing a quick reference for experimental setup.
| Parameter | Step 1: Amination | Step 2: Chlorination |
| Key Reagent | Anhydrous Ammonia (NH₃) | 1,3-Dichloro-5,5-dimethylhydantoin |
| Solvent | Toluene | Toluene |
| Temperature | 120-140 °C | 75-80 °C |
| Pressure | High Pressure | Ambient |
| Post-Reaction | Filtration of NH₄F | Quench with NaHSO₃, Aqueous Wash |
| Isolation | (Used in-situ) | Solvent Exchange & Crystallization |
| Source | U.S. Patent 2018/0162814 A1[4] | ChemicalBook Synthesis Route[5] |
Conclusion
This compound is not merely another fluorinated reagent; it is an enabling building block for constructing complex, high-value agrochemicals. Its structure is ideally suited for the synthesis of the 6-arylpicolinate herbicide core, providing a robust foundation for creating molecules with potent and alternative modes of action. The detailed protocols provided herein, grounded in authoritative industrial literature, offer a reliable pathway for researchers to synthesize and explore derivatives of this important class of herbicides. By understanding the causality behind each synthetic step, from the high-pressure amination to the final crystallization, scientists can effectively leverage this key intermediate to advance the discovery of new crop protection solutions.
References
- 1. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 2. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. corteva.com [corteva.com]
- 4. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 5. florpyrauxifen-benzyl synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 7. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 8. parchem.com [parchem.com]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,5,6-trifluorobenzoic acid
Welcome to the Technical Support Center for the synthesis of 3-Amino-2,5,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is a synthesis of established chemical principles and field-proven insights, grounded in authoritative references.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to the highly fluorinated aromatic ring, which influences reactivity and can lead to the formation of various side products. This guide focuses on a common synthetic approach: the nucleophilic aromatic substitution (SNAr) of a tetrafluorinated benzoic acid precursor. By understanding the underlying chemistry and potential pitfalls, researchers can significantly improve the yield and purity of their final product.
Proposed Synthetic Workflow
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction on a suitable tetrafluorobenzoic acid precursor. A plausible and efficient route involves the regioselective amination of 2,3,4,6-tetrafluorobenzoic acid. The electron-withdrawing carboxylic acid group and the fluorine atoms activate the aromatic ring for nucleophilic attack. The substitution of the fluorine atom at the 3-position is sterically and electronically favored.
Caption: Proposed synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the possible causes and how can I fix it?
Answer:
Low or no conversion is a common issue in the amination of polyfluorinated benzoic acids and can stem from several factors:
-
Insufficient Temperature and Pressure: The nucleophilic aromatic substitution on a deactivated ring requires significant energy to overcome the activation barrier. Ensure your autoclave is reaching and maintaining the target temperature and pressure.
-
Solution: Calibrate your autoclave's temperature and pressure gauges. If the reaction is still sluggish, consider a stepwise increase in temperature, for example, from 120°C to 140°C, while closely monitoring for side product formation.
-
-
Inadequate Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure the stirring mechanism in your autoclave is functioning correctly and provides vigorous mixing throughout the reaction.
-
-
Low Concentration of Ammonia: An insufficient excess of ammonia will result in a slow reaction rate.
-
Solution: Use a significant excess of aqueous ammonia. A 10-20 fold molar excess is a good starting point.
-
-
Starting Material Quality: Impurities in the 2,3,4,6-tetrafluorobenzoic acid can inhibit the reaction.
-
Solution: Verify the purity of your starting material by NMR or melting point analysis. If necessary, recrystallize it before use.
-
Question 2: I'm observing the formation of multiple products in my crude reaction mixture. How can I identify them and improve the selectivity for the desired 3-amino isomer?
Answer:
The formation of isomeric byproducts is a key challenge in this synthesis. The primary side products are likely other amino-trifluorobenzoic acid isomers resulting from the substitution of other fluorine atoms.
-
Identification of Isomers:
-
NMR Spectroscopy: 19F and 1H NMR are powerful tools to distinguish between isomers. The coupling constants between fluorine and hydrogen atoms will be distinct for each isomer.
-
LC-MS: Liquid chromatography-mass spectrometry can separate the isomers and provide their molecular weight, confirming they are isomers of the desired product.
-
-
Improving Regioselectivity:
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity.
-
Solution: Perform the reaction at the lowest temperature that provides a reasonable conversion rate. An optimization study varying the temperature in 10°C increments is recommended.
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity.
-
Solution: While aqueous ammonia is common, exploring the addition of a co-solvent like DMSO or NMP could alter the selectivity profile. However, this may also affect the reaction rate and workup procedure.
-
-
| Parameter | Recommended Range | Rationale |
| Temperature | 120 - 150 °C | Balances reaction rate and selectivity. |
| Pressure | 10 - 15 bar | Ensures ammonia remains in the reaction mixture. |
| Ammonia Excess | 10 - 20 molar eq. | Drives the reaction to completion. |
| Reaction Time | 12 - 24 hours | Allows for sufficient conversion. |
Question 3: My final product is difficult to purify and has a low melting point, suggesting impurities. What are the likely impurities and what purification strategies should I employ?
Answer:
Besides isomeric byproducts, other impurities can contaminate your final product.
-
Likely Impurities:
-
Unreacted Starting Material: 2,3,4,6-tetrafluorobenzoic acid.
-
Di-amino Products: Formed from the substitution of two fluorine atoms.
-
Hydroxylated Byproducts: Resulting from the reaction with water under harsh conditions.
-
-
Purification Strategies:
-
Acid-Base Extraction: The amphoteric nature of the product allows for purification.
-
Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate).
-
Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with HCl to a pH of around 3-4 to precipitate the amino acid. The isoelectric point of the product is crucial here.
-
-
Recrystallization: This is a highly effective method for removing minor impurities.
-
Recommended Solvent Systems: Ethanol/water or acetone/water mixtures are good starting points. The goal is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
-
Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can be used for small amounts or for very difficult separations. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the amination reaction?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the 3-position of the tetrafluorobenzoic acid. This forms a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing carboxylate group and the fluorine atoms. The subsequent loss of a fluoride ion restores the aromaticity and yields the final product.
Q2: Are there any safety precautions I should be aware of?
A2: Yes, this synthesis involves hazardous materials and conditions.
-
High Pressure: The reaction is performed in an autoclave. Ensure the equipment is properly rated and maintained. Never exceed the maximum pressure rating.
-
Corrosive Reagents: Concentrated acids and bases are used in the workup. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia: Aqueous ammonia has a strong, irritating odor. Work in a well-ventilated fume hood.
Q3: Can I use a different aminating agent instead of aqueous ammonia?
A3: While aqueous ammonia is the most common and cost-effective choice, other nitrogen nucleophiles can be used. For instance, protected amines or other ammonia surrogates could be employed, but this would necessitate additional deprotection steps and may alter the reaction conditions and selectivity. For initial attempts, aqueous ammonia is highly recommended.
Q4: How can I monitor the progress of the reaction?
A4: Monitoring a reaction in an autoclave can be challenging. If your setup allows for sampling, you can take small aliquots of the reaction mixture at different time points. These can be analyzed by:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting material and the appearance of the product.
-
LC-MS: Provides a more quantitative assessment of the reaction progress and can help identify the formation of byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous reactions. Optimization may be required for your specific setup and desired scale.
Materials:
-
2,3,4,6-Tetrafluorobenzoic acid
-
Aqueous ammonia (28-30%)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
High-pressure autoclave with a stirrer and temperature/pressure controls
Procedure:
-
Reaction Setup: In a suitable autoclave vessel, combine 2,3,4,6-tetrafluorobenzoic acid (1.0 eq) and aqueous ammonia (15 eq).
-
Reaction: Seal the autoclave and begin stirring. Heat the mixture to 130°C. The pressure will rise as the temperature increases. Maintain the temperature for 18 hours.
-
Workup: After cooling the autoclave to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker.
-
Acidification: While stirring and cooling in an ice bath, slowly add concentrated HCl to the reaction mixture until the pH reaches ~3.5. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Characterization: Dry the purified product under vacuum and characterize it by NMR, MS, and melting point determination. The expected melting point is around 175-180°C.[1]
Caption: Purification workflow for this compound.
References
Technical Support Center: Purification of Crude 3-Amino-2,5,6-trifluorobenzoic acid
Welcome to the technical support center for the purification of 3-Amino-2,5,6-trifluorobenzoic acid (ATFBA). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. As a molecule possessing both an acidic carboxylic acid group and a basic amino group, coupled with the influence of three electron-withdrawing fluorine atoms, its purification requires a nuanced approach. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to guide you through your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during the purification of crude this compound.
Q1: My crude product is a dark, amorphous solid. What is the best initial purification strategy?
Answer: The dark coloration suggests the presence of polymeric or highly conjugated impurities, often arising from side reactions during synthesis. The best initial strategy depends on the scale of your reaction and the suspected nature of the impurities.
-
For Small to Medium Scales (< 5g): Recrystallization is often the most efficient first step. It is excellent for removing both colored impurities and those with different solubility profiles. The key challenge is finding a suitable solvent system, as ATFBA is reported to have low solubility in many common solvents.[1]
-
For Larger Scales or Complex Impurity Profiles: An Acid-Base Extraction is highly recommended. This technique leverages the amphoteric nature of your molecule to separate it from neutral, solely acidic, or solely basic impurities. It is particularly effective at removing non-ionizable colored materials.
Below is a decision-making workflow to help you choose the best initial approach.
Caption: Initial Purification Strategy Decision Tree.
Q2: I'm struggling to find a good recrystallization solvent. What do you recommend?
Answer: The reported low solubility of ATFBA means a single solvent might not be ideal. A mixed-solvent system is often the key. The goal is to find a solvent pair where one solvent ("solvent") readily dissolves the compound, and the other ("anti-solvent") dissolves it poorly.
Expert Insight: The high melting point (175-180°C) and crystalline nature suggest strong intermolecular forces, likely hydrogen bonding between the carboxylic acid and amino groups, as well as crystal lattice packing influenced by the fluorine atoms.[2] This contributes to its low solubility.
Recommended Solvent Screening Protocol:
-
Place ~20 mg of your crude material into several test tubes.
-
Add a potential "solvent" (e.g., ethanol, methanol, ethyl acetate) dropwise at room temperature until the solid just dissolves.
-
Slowly add the "anti-solvent" (e.g., water, hexanes) dropwise until persistent turbidity (cloudiness) is observed.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal system will produce well-formed crystals with minimal product loss in the mother liquor.
| Solvent System (Solvent/Anti-Solvent) | Rationale & Observations |
| Ethanol / Water | Recommended Starting Point. Ethanol can dissolve the organic structure, while water acts as an effective anti-solvent, exploiting the compound's low aqueous solubility. |
| Ethyl Acetate / Hexanes | Good for removing more polar impurities. The polarity difference between ethyl acetate and hexanes is significant, often inducing rapid crystallization. |
| Methanol / Dichloromethane | This less common pair can be effective if impurities are non-polar. Methanol provides polarity for dissolution, while DCM acts as the less polar component. |
Q3: During cooling, my product separates as an oil instead of crystals. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point (or as a supersaturated liquid amorphous phase). This is common with impure compounds.[3]
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount (10-15% more volume) of the primary solvent to the oiled-out mixture and heat until a homogenous solution is reformed.
-
Slow Down the Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. This gives the molecules time to orient into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]
-
Seed the Solution: If you have a tiny crystal of pure ATFBA, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for crystallization.[3]
Q4: How can I use acid-base extraction for an amphoteric compound like this?
Answer: This is an excellent question. Because ATFBA has both acidic and basic functional groups, you must carefully control the pH to ensure it moves into the desired aqueous layer while leaving impurities behind. The principle relies on converting your compound into a water-soluble salt.
-
To Isolate as a Carboxylate (Anion): Use a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid (pKa ~2-4) is acidic enough to be deprotonated by bicarbonate, forming the water-soluble sodium salt. Crucially, the amino group (pKa of the conjugate acid is likely low due to the electron-withdrawing fluorines) is not basic enough to be significantly affected. This separates it from neutral and basic impurities.
-
To Isolate as an Ammonium Salt (Cation): Use a dilute strong acid like hydrochloric acid (HCl). The amino group will be protonated, forming a water-soluble ammonium chloride salt. This separates it from neutral and acidic impurities.
The detailed protocol below provides a comprehensive workflow.
Q5: I'm using silica gel chromatography, but my compound is smearing down the column (peak tailing). What's wrong?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The amino group (-NH2) is basic, while the surface of silica gel is covered in acidic silanol groups (Si-OH). This strong acid-base interaction causes a portion of your compound to bind irreversibly or elute very slowly, leading to poor separation and low recovery.[4][5]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase (eluent). The most common choice is 0.5-1% triethylamine (TEA) in your hexane/ethyl acetate or DCM/methanol system. The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to travel down the column more cleanly.[5]
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.
-
Amine-Functionalized Silica: Pre-treated silica where the surface is functionalized with amino groups is commercially available and provides excellent peak shape for basic compounds without needing a mobile phase modifier.[4]
-
Reverse-Phase (C18) Chromatography: For highly fluorinated compounds, reverse-phase chromatography is often very effective. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Controlling the pH of the mobile phase with a buffer (e.g., ammonium formate) is critical for good separation.[6]
-
Q6: My recrystallized product is still yellow. How can I decolorize it?
Answer: A persistent color indicates the presence of highly colored impurities that have similar solubility to your product.
Solution: Activated Charcoal Treatment. Before the hot filtration step in your recrystallization protocol, add a very small amount of activated charcoal to the hot, dissolved solution. The charcoal has a high surface area and will adsorb the colored impurities.
Caution:
-
Use Sparingly: Use only a small spatula tip of charcoal. Too much will adsorb your product and significantly reduce your yield.[3]
-
Add to a Hot Solution, Not a Boiling One: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly from its boiling point before adding.
-
Filter Hot and Fast: You must filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal. If the solution cools during filtration, your product will crystallize prematurely on the filter paper.
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol uses the ethanol/water solvent system, a robust starting point for ATFBA.
-
Dissolution: In an Erlenmeyer flask, add the crude ATFBA. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat source and add a small spatula tip of activated charcoal. Swirl the flask for 2-3 minutes.
-
Hot Filtration: Set up a hot filtration apparatus (e.g., a short-stemmed funnel with fluted filter paper over a clean flask). Heat the apparatus with steam or a heat gun to prevent premature crystallization. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Re-heat the clear filtrate to a boil. Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 20:80 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by HPLC or NMR. The expected melting point is 175-180°C.[2]
Protocol 2: Purification via Acid-Base Extraction
This flowchart and protocol allow for the separation of ATFBA from neutral, acidic, and basic impurities.
Caption: Acid-Base Extraction Workflow for ATFBA Purification.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cap the funnel, invert, and vent frequently to release CO₂ gas formed from the acid-base reaction. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat this extraction two more times, combining the aqueous layers. The combined aqueous layers now contain the sodium salt of your product.[7][8]
-
Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 6M HCl dropwise until the pH is approximately 2-3 (check with pH paper). Your product, this compound, will precipitate out as a solid as it is no longer a salt and is poorly soluble in acidic water.
-
Isolation: Collect the white/off-white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the product under high vacuum. This method is highly effective at removing neutral and basic impurities, which remain in the organic layer.
References
- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. s4science.at [s4science.at]
- 7. studylib.net [studylib.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 3-Amino-2,5,6-trifluorobenzoic Acid in Synthetic Applications
Welcome to the technical support center for 3-Amino-2,5,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Our goal is to provide you with the expertise and practical insights necessary to optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your synthetic pathways.
Introduction: The Reactivity Landscape of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of novel quinolone antibiotics and other complex molecular architectures. Its trifluorinated phenyl ring offers unique electronic properties and metabolic stability, while the amino and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations. However, the interplay of these functional groups, coupled with the electron-withdrawing nature of the fluorine atoms, can lead to a range of side products. This guide will illuminate these potential pitfalls and equip you with the knowledge to circumvent them.
Frequently Asked Questions (FAQs) and Troubleshooting
Category 1: Starting Material Purity and Contamination
Question: I have a new batch of this compound, and my reaction is giving unexpected byproducts. What are some common impurities I should be aware of?
Answer: The impurity profile of your starting material is a critical, yet often overlooked, factor in reaction success. While the purity of commercially available this compound is generally high, certain process-related impurities can be present. One documented instance has shown the presence of 2,4,6-trichloroaniline and 2-(3,4-dichlorophenyl)ethylamine in significant concentrations[1].
-
Causality and Field Insights: The presence of chlorinated impurities in a fluorinated starting material is unexpected but points towards a specific, and likely complex, synthetic route employed by some manufacturers. These impurities can arise from cross-contamination during manufacturing campaigns or from the use of chlorinated starting materials in a multi-step synthesis that are not fully removed during purification. These amine-containing impurities can compete with your intended reaction, leading to the formation of undesired chlorinated analogs of your target molecule.
-
Troubleshooting Protocol: Incoming Material Qualification
-
LC-MS Analysis: Before use, dissolve a small sample of the new batch in a suitable solvent (e.g., methanol or acetonitrile) and analyze it by LC-MS. Look for masses corresponding to the potential chlorinated impurities.
-
¹H and ¹⁹F NMR Spectroscopy: NMR can provide a quantitative assessment of purity. The presence of unexpected signals in the aromatic region of the ¹H NMR or additional signals in the ¹⁹F NMR could indicate the presence of these or other impurities.
-
Recrystallization: If impurities are detected, recrystallization from an appropriate solvent system can be an effective purification method.
-
Category 2: Side Reactions of the Amino Group
Question: I am attempting a reaction that involves the modification of the carboxylic acid group, but I am observing side products related to the amino group. What could be happening?
Answer: The amino group of this compound is a nucleophile and can participate in several side reactions, especially under acidic conditions or in the presence of electrophiles. One of the most common transformations is diazotization, which can be a deliberate synthetic step but also an unwanted side reaction.
-
Side Product Profile:
-
Phenol Formation: In the presence of nitrous acid (formed from nitrite sources and acid), the amino group can be converted to a diazonium salt. This intermediate is often unstable and can react with water in the reaction mixture to form the corresponding phenol, 3-Hydroxy-2,5,6-trifluorobenzoic acid[2]. This is a common side product in Sandmeyer-type reactions[2][3].
-
Azo Coupling: The diazonium salt can also couple with electron-rich aromatic rings, including the starting material itself, to form colored azo compounds.
-
-
Causality and Field Insights: The formation of nitrous acid can occur unintentionally if there are residual nitrates or nitrites in your reagents or solvents, especially under acidic conditions. The electron-withdrawing fluorine atoms can influence the stability and reactivity of the diazonium intermediate.
-
Troubleshooting Workflow: Minimizing Amino Group Side Reactions
Caption: Troubleshooting workflow for minimizing amino group side reactions.
Category 3: Side Reactions of the Carboxylic Acid Group
Question: My reaction, which is performed at an elevated temperature, is showing a significant amount of a byproduct that appears to have lost the carboxylic acid group. What is this side product and how can I avoid it?
Answer: The most common side reaction of the carboxylic acid group in this compound, particularly at elevated temperatures, is decarboxylation .
-
Side Product Profile:
-
2,4,5-Trifluoroaniline: The loss of carbon dioxide from the starting material results in the formation of 2,4,5-trifluoroaniline.
-
-
Quantitative Data: Impact of Temperature on Decarboxylation (Hypothetical Data for Illustrative Purposes)
| Reaction Temperature (°C) | Desired Product Yield (%) | 2,4,5-Trifluoroaniline (%) |
| 80 | 95 | <1 |
| 100 | 88 | 10 |
| 120 | 75 | 22 |
| 140 | 55 | 40 |
-
Troubleshooting Protocol: Preventing Decarboxylation
-
Temperature Control: Keep the reaction temperature as low as possible. If the desired reaction is slow at lower temperatures, consider longer reaction times.
-
Catalyst Screening: Investigate the use of catalysts that can promote the desired reaction at a lower temperature.
-
Microwave Synthesis: For some reactions, microwave irradiation can provide rapid heating to the target temperature, potentially minimizing the time the substrate is exposed to high temperatures and thus reducing thermal decomposition.
-
Category 4: Side Reactions Involving Both Functional Groups
Question: I am trying to perform a reaction with another molecule, but I am observing the formation of a dimer or polymer of my starting material. Why is this happening?
Answer: this compound contains both a nucleophilic amino group and an electrophilic carboxylic acid (which can be activated). This bifunctionality can lead to self-condensation, especially under conditions that favor amide bond formation.
-
Side Product Profile:
-
Dimer/Oligomer Formation: The amino group of one molecule can react with the activated carboxylic acid of another molecule to form an amide bond, leading to the formation of dimers, trimers, and larger oligomers.
-
-
Causality and Field Insights: This side reaction is particularly prevalent when using coupling agents (e.g., carbodiimides like DCC or EDC, or uronium/aminium reagents like HBTU) to activate the carboxylic acid for reaction with an external nucleophile[6]. If the concentration of the starting material is high and the external nucleophile is added slowly or is less reactive, self-condensation can become a significant competing pathway.
-
Experimental Workflow: Minimizing Self-Condensation in Amide Coupling Reactions
Caption: Experimental workflow to minimize self-condensation.
References
- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Amide Coupling Reactions for 3-Amino-2,5,6-trifluorobenzoic acid
<
Welcome to the technical support guide for optimizing amide coupling reactions involving 3-Amino-2,5,6-trifluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this electron-deficient and sterically demanding substrate. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to achieve higher yields and cleaner reaction profiles.
Introduction: The Challenge of Coupling Electron-Deficient Anilines
This compound presents a dual challenge for standard amide bond formation. The fluorine atoms strongly withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the aniline nitrogen.[1][2] This electronic effect makes the amine less reactive towards activated carboxylic acid intermediates.[1][3] Consequently, many common coupling protocols that work well for standard amines often result in sluggish reactions, low yields, or complete failure.[2][4][5]
This guide will walk you through a logical progression of troubleshooting steps and optimization strategies, from selecting the right coupling reagent to refining reaction conditions and purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with electronically deactivated amines.
Q1: My standard EDC/HOBt coupling reaction is failing or giving very low yield. What is the primary reason for this?
A1: The primary reason is the low nucleophilicity of the this compound. Standard carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate.[6][7] While additives like HOBt (1-Hydroxybenzotriazole) can trap this intermediate to form a more reactive HOBt-ester, the reaction with a poorly nucleophilic amine is often too slow.[1][8] This slow reaction allows for competing side reactions to dominate, such as the hydrolysis of the activated intermediate by trace water or rearrangement to a stable N-acylurea byproduct, which halts the desired reaction.[4][6][9]
Q2: Which class of coupling reagents is generally more effective for electron-deficient anilines?
A2: Uronium/aminium salt-based reagents, such as HATU, HBTU, and HCTU, are significantly more effective for these challenging couplings.[10][11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noteworthy.[10][13] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety provides anchimeric assistance, which accelerates the subsequent nucleophilic attack by the weakly nucleophilic amine, leading to faster reaction rates and higher yields compared to HOBt-based systems.[10]
Q3: What role does the base play in these reactions, and which one should I choose?
A3: The base is critical for two reasons: it deprotonates the carboxylic acid to form the carboxylate, which is the active species that attacks the coupling reagent, and it neutralizes the acid released during the reaction. For uronium/aminium reagents like HATU, a non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[10][13] Using less hindered bases like triethylamine (TEA) can sometimes lead to side reactions with the activated ester. The amount of base is also crucial; typically 2-3 equivalents are required to ensure the reaction medium remains basic.
Q4: Can I simply increase the reaction temperature or time to improve the yield?
A4: While modest heating (e.g., 40-50 °C) can sometimes improve the rate of sluggish couplings, excessive heat can promote the degradation of coupling reagents and the formation of side products. Similarly, extending the reaction time indefinitely is not always productive if the activated species is unstable. It is more effective to first choose the right coupling reagent and then optimize temperature and time. A better strategy for particularly difficult couplings is the in situ formation of acyl fluorides, which can be reacted with the amine at elevated temperatures for extended periods with good results.[2]
Part 2: Troubleshooting Guide: From Low Yield to Optimized Conditions
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: No or Trace Product Formation
If you observe little to no desired product by TLC or LC-MS analysis, follow this diagnostic workflow.
Caption: Troubleshooting workflow for failed coupling reactions.
Issue 2: Reaction Stalls at ~50% Conversion
This common issue often points to a problem with stoichiometry, base quantity, or reagent stability.
-
Causality: The amine may be protonated by the carboxylic acid starting material, rendering half of it non-nucleophilic.[4] Alternatively, the activated intermediate may be degrading over time.
-
Solution 1 (Pre-activation): The most robust solution is to pre-activate the carboxylic acid. Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent like DMF. Stir for 15-30 minutes at room temperature before adding the amine.[4][14] This ensures the activated ester is fully formed before the nucleophile is introduced.
-
Solution 2 (Adjust Stoichiometry): Increase the equivalents of the amine and coupling reagents. Using 1.1-1.2 equivalents of the amine and 1.2 equivalents of the coupling reagent can help drive the reaction to completion.
-
Solution 3 (Base Equivalents): Ensure at least 2 full equivalents of DIPEA are used. One equivalent is consumed by the carboxylic acid, and another is needed to neutralize the H-X byproduct from the coupling reagent.
Issue 3: Multiple Byproducts and Difficult Purification
Purification can be challenging due to the similar polarities of starting materials and products, especially with fluorinated compounds.[15][16]
-
Causality: Side reactions, such as the formation of N-acylurea from carbodiimides or guanidinylation of the amine from excess HATU, can complicate the reaction mixture.[6][10]
-
Solution 1 (Reagent Choice): If using EDC, the water-soluble urea byproduct can often be removed with an aqueous workup.[17][18] For HATU, avoiding a large excess of the reagent is key. Add the HATU portion-wise if necessary.
-
Solution 2 (Workup Procedure): A standard aqueous workup is essential. Quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove basic impurities like DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally brine.
-
Solution 3 (Chromatography): Fluorinated compounds can have unique interactions with silica gel.[15] Screening different solvent systems for column chromatography is important. Hexanes/Ethyl Acetate and Dichloromethane/Methanol are common starting points. In some cases, reverse-phase chromatography may be necessary for highly polar compounds.
Part 3: Recommended Protocols and Data
Screening of Common Coupling Conditions
The following table summarizes typical outcomes for the coupling of a generic carboxylic acid with this compound, providing a rationale for reagent selection.
| Coupling System | Base (eq.) | Solvent | Typical Yield | Rationale & Comments |
| EDC (1.2 eq) / HOBt (1.2 eq) | DIPEA (2.5) | DMF | 10-30% | Low reactivity of the HOBt-ester with the electron-poor aniline leads to low conversion and byproduct formation.[1][2] |
| DCC (1.2 eq) / DMAP (0.1 eq) | None | DCM | <10% | Very sluggish. The byproduct dicyclohexylurea (DCU) is difficult to remove from fluorinated compounds.[18][19] |
| HATU (1.2 eq) | DIPEA (2.5) | DMF | 70-95% | Recommended Method. The highly reactive OAt-ester intermediate effectively couples with the weak nucleophile.[10][12] Pre-activation is key. |
| Acyl Fluoride (in situ) | DIPEA (2.2) | Acetonitrile | 60-85% | A strong alternative for sterically hindered or extremely unreactive partners. Requires heating (e.g., 80 °C).[2] |
Optimized Experimental Protocol: HATU-Mediated Coupling
This protocol details the recommended procedure for achieving high yields.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, 1M HCl (aq), Sat. NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Pre-activation:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture to dissolve the solids.
-
Add DIPEA (2.5 eq) dropwise.
-
Stir the activation mixture at room temperature for 20 minutes. The solution may change color.
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to afford the pure amide.
-
Caption: Step-by-step workflow for the optimized HATU coupling protocol.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. peptide.com [peptide.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Stability of 3-Amino-2,5,6-trifluorobenzoic Acid in Solution
Prepared by the Senior Application Scientist Team
This technical guide addresses common stability issues encountered when working with 3-Amino-2,5,6-trifluorobenzoic acid in solution. The information provided is intended for researchers, scientists, and professionals in drug development. While specific stability data for this compound is limited, the following troubleshooting advice and frequently asked questions are based on established principles of organic chemistry and data from structurally related aminobenzoic acids.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common experimental issues related to the stability of this compound.
Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration and how can I prevent it?
A1: The observed discoloration is a common indicator of degradation, likely due to the oxidation or photodegradation of the aromatic amine group.
-
Causality: Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light, particularly UV light.[1][2] This process often leads to the formation of colored polymeric or oxidized species. While the fluorine atoms on the benzene ring provide some electronic stabilization, the amino group remains a reactive site. Many aromatic amines are known to discolor in the presence of light and air.[1]
-
Troubleshooting & Prevention:
-
Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil to block light. Aromatic amines are known to undergo photo-decomposition.[1]
-
Minimize Air Exposure: Prepare solutions fresh whenever possible. If you must store them, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Solvent Purity: Ensure that your solvents are of high purity and free from peroxides, which can accelerate oxidative degradation.
-
Fresh is Best: The most reliable method to avoid issues from degradation is to prepare solutions immediately before use.
-
Q2: I'm having trouble dissolving this compound, or it's precipitating out of my aqueous buffer. How can I improve and maintain its solubility?
A2: Solubility issues with this compound are typically related to the pH of the solution, due to its amphoteric nature.
-
Causality: this compound contains both a weakly basic amino group and a weakly acidic carboxylic acid group.[3][4] Its solubility in aqueous solutions is therefore highly dependent on pH.
-
In acidic solutions (low pH) , the amino group becomes protonated (-NH3+), forming a more soluble cationic salt.
-
In alkaline solutions (high pH) , the carboxylic acid group is deprotonated (-COO-), forming a more soluble anionic salt.
-
Near its isoelectric point , the molecule exists as a zwitterion with both charges, which often results in minimum solubility.
-
-
Troubleshooting & Optimization:
-
pH Adjustment: Carefully adjust the pH of your aqueous solution. To increase solubility, move the pH away from the isoelectric point. Try acidifying the solution with a small amount of HCl or basifying it with NaOH.
-
Use of Co-solvents: For preparing stock solutions, consider using a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting into your aqueous buffer. This can help maintain solubility.
-
Temperature: Solubility generally increases with temperature. You can try gently warming the solution to aid dissolution, but be cautious, as excessive heat can accelerate degradation.
-
| Parameter | Recommendation | Rationale |
| pH for Aqueous Solutions | Acidic (pH < 4) or Alkaline (pH > 8) | Moves the molecule away from its isoelectric point, increasing solubility by forming a salt. |
| Primary Stock Solvents | DMSO, DMF | Good for dissolving the compound at high concentrations before further dilution. |
| Secondary Solvents | Ethanol, Methanol | Can be used as co-solvents in aqueous solutions to improve solubility. |
Q3: My experimental results are inconsistent, or I'm observing a loss of the compound's expected biological activity over time. Could this be a stability issue?
A3: Yes, inconsistent results or loss of activity are classic signs of compound degradation. A systematic check of your stock solution's integrity is warranted.
-
Causality: If the parent molecule degrades, its concentration will decrease, and the resulting degradation products may be inactive or could even interfere with your assay.
-
Troubleshooting Workflow:
-
Prepare Fresh: The first step is always to prepare a fresh solution of this compound from the solid material and repeat the experiment. If this resolves the issue, your previous solution had likely degraded.
-
Analytical Verification: If possible, analyze your stored solution using an analytical technique like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak is a clear indication of degradation.
-
Storage Conditions: Review your storage procedures. Stock solutions, especially in aqueous buffers, should be stored at low temperatures (-20°C or -80°C) and protected from light to maximize their shelf life.[5][6] Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[7]
-
Below is a workflow to diagnose potential stability-related inconsistencies.
Caption: Troubleshooting workflow for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing the solid form of this compound?
A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[8] A desiccator at 2-8°C is ideal. For sensitive applications, storing under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidation.
Q2: What is the recommended procedure for preparing a stock solution?
A2:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh out the desired amount in a fume hood.
-
Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the target concentration.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Q3: How does the trifluorinated benzene ring affect the molecule's stability?
A3: The presence of three electron-withdrawing fluorine atoms on the benzene ring generally increases the chemical stability of the ring itself.[9] Fluorinated benzoic acids are known to be stable enough to be used as tracers in geothermal and oil well applications.[10] However, the primary points of instability are the functional groups—the amino and carboxylic acid groups—which can still undergo reactions such as oxidation or photodegradation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways have not been published for this molecule, we can hypothesize based on the known reactivity of aromatic amines and benzoic acids. The most probable pathways involve the amino group.
-
Oxidation of the Amino Group: The -NH2 group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives, or it can lead to the formation of colored polymeric products.[11] This is often catalyzed by light and trace metals.
-
Photodegradation: UV light can provide the energy to initiate radical reactions at the amino group, leading to a variety of degradation products. Studies have shown that aromatic amines can be degraded by UV irradiation.[12][13]
Below is a diagram illustrating a hypothetical oxidative degradation pathway.
Caption: Hypothetical oxidative degradation pathways.
References
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. s4science.at [s4science.at]
- 11. researchgate.net [researchgate.net]
- 12. dl.edi-info.ir [dl.edi-info.ir]
- 13. researchgate.net [researchgate.net]
troubleshooting solubility problems with 3-Amino-2,5,6-trifluorobenzoic acid
Technical Support Center: 3-Amino-2,5,6-trifluorobenzoic acid
Welcome to the technical support guide for this compound (CAS No: 133622-65-8).[1][2][3] This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just methods, but a foundational understanding of the molecule's behavior to empower you to solve problems effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the basic solubility profile of this compound?
A1: this compound is a crystalline solid with poor solubility in water under neutral conditions. Its structure contains both a weakly basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making it an amphoteric, or zwitterionic, compound. This dual nature is the primary determinant of its solubility behavior, especially in aqueous media. Solubility is generally higher in polar organic solvents like DMSO, DMF, and alcohols compared to water or non-polar solvents.
Q2: Why is my compound not dissolving in water?
A2: The limited aqueous solubility at neutral pH is due to the molecule existing predominantly in its zwitterionic form. In this state, strong intermolecular forces, including hydrogen bonding and ionic interactions within the crystal lattice, require significant energy to overcome. At its isoelectric point (the pH at which the net charge is zero), the compound will exhibit its lowest aqueous solubility.[4]
Q3: Which organic solvent should I try first?
A3: For creating stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting points. These are powerful, polar aprotic solvents capable of disrupting the compound's crystal lattice. For applications where these solvents are incompatible, alcohols like ethanol or methanol can be used, though they may require heating or sonication to achieve comparable concentrations.
Q4: I dissolved the compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. Why?
A4: This is a common issue known as "crashing out." It occurs when a compound-saturated organic solution is diluted into an aqueous "anti-solvent" where its solubility is much lower. The final concentration of the organic solvent in your buffer may be insufficient to keep the compound dissolved. The pH of your aqueous buffer is also a critical factor; if it is near the compound's isoelectric point, solubility will be minimal.
Part 2: In-Depth Troubleshooting Guides
Issue 1: Complete Insolubility in the Desired Solvent System
If you are struggling to dissolve the compound at all, a systematic approach to solvent screening and pH adjustment is required.
Causality: The compound's molecular structure dictates its solubility. The trifluorinated benzene ring is hydrophobic, while the amino and carboxylic acid groups provide opportunities for pH-dependent ionization and hydrogen bonding. Solubility is achieved when the solvent-solute interactions are strong enough to overcome the solute-solute interactions in the solid state.
The following diagram outlines a logical workflow for efficiently determining a suitable solvent system.
Caption: A systematic workflow for testing compound solubility.
Issue 2: Poor Solubility in Aqueous Buffers
For most biological and pharmaceutical applications, solubility in aqueous buffers is essential. The key to unlocking this is pH manipulation.
Causality: The Power of Ionization
As an amphoteric molecule, this compound can exist in three primary states depending on the pH:
-
Low pH (Acidic): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, enhancing its interaction with polar water molecules. Solubility increases.[5]
-
Neutral pH (Isoelectric Point): The amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). The molecule is a neutral zwitterion. Intramolecular and intermolecular ionic attractions are strong, and aqueous solubility is at its minimum.[6]
-
High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge, again enhancing its interaction with water. Solubility increases.[5]
The fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the carboxylic acid (lowering its pKa) and decreases the basicity of the amino group (lowering the pKa of its conjugate acid) compared to non-fluorinated analogs like p-aminobenzoic acid.[7][8][9] This means pH adjustments must be made accordingly. While the exact pKa values for this specific molecule are not readily published, they can be estimated based on similar structures.[10][11][12]
The diagram below illustrates this pH-dependent behavior.
Caption: The relationship between pH, molecular charge, and solubility.
Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer
This protocol uses pH adjustment to achieve solubility directly in an aqueous system.
Materials:
-
This compound (MW: 191.11 g/mol )[1]
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Weigh Compound: Weigh out 1.91 mg of this compound for a final volume of 1 mL of 10 mM solution.
-
Initial Suspension: Add approximately 80% of the final buffer volume (e.g., 0.8 mL for a 1 mL final volume) to the solid. The compound will likely not dissolve and will form a suspension.
-
Basic pH Adjustment: While stirring, add 1 M NaOH dropwise. Monitor the pH continuously. As the pH rises, the carboxylic acid group will deprotonate, and the solid should begin to dissolve. Continue adding NaOH until all solid is dissolved. A clear solution should form, typically at a pH > 8.
-
Final pH and Volume Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down towards your target pH using 1 M HCl. Caution: Do not overshoot and approach the isoelectric point, as this will cause precipitation. It is often necessary to formulate at a pH at least 1-2 units away from the pI.
-
Final Volume: Add the buffer to reach the final desired volume (e.g., 1.0 mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.
Protocol 2: High-Throughput Kinetic Solubility Assessment
This protocol provides a rapid way to estimate solubility in a buffer of choice, starting from a DMSO stock.[13]
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well microtiter plates (UV-compatible if using a spectrophotometer).
-
Plate reader (nephelometer or UV spectrophotometer).
Procedure:
-
Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of the microtiter plate.
-
Add Buffer: Add the aqueous buffer to each well to achieve the desired final concentrations (e.g., add 198 µL for a final concentration of 100 µM in 1% DMSO).
-
Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure light scattering in each well. An increase in scattering relative to a buffer-only control indicates precipitation.
-
UV Spectroscopy: After incubation, filter the solution (using a 96-well filter plate) to remove any precipitate. Measure the UV absorbance of the filtrate and calculate the concentration against a standard curve.[5]
-
Part 4: Data Summary
While specific experimental solubility data for this exact compound is sparse in public literature, the table below provides a qualitative guide based on its chemical properties and data from analogous compounds.[14]
| Solvent | Type | Expected Solubility | Notes |
| Water (pH 7) | Aqueous | Very Low / Insoluble | Zwitterionic form predominates, leading to low solubility. |
| Water (pH < 2) | Aqueous (Acidic) | Moderate to High | The amino group is protonated, increasing solubility. |
| Water (pH > 9) | Aqueous (Basic) | Moderate to High | The carboxylic acid group is deprotonated, increasing solubility. |
| DMSO | Polar Aprotic | High | Excellent starting solvent for stock solutions. |
| DMF | Polar Aprotic | High | Similar to DMSO. |
| Ethanol | Polar Protic | Moderate | May require warming or sonication. |
| Methanol | Polar Protic | Moderate | Slightly better than ethanol but similar properties. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less effective than DMSO/DMF. |
| Chloroform | Non-Polar | Very Low / Insoluble | The molecule is too polar for non-polar solvents. |
| Hexanes | Non-Polar | Insoluble | The molecule is too polar for non-polar solvents. |
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. This compound | 133622-65-8 [sigmaaldrich.com]
- 3. This compound,133622-65-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. innospk.com [innospk.com]
Technical Support Center: Resolving Unexpected Spectral Data of 3-Amino-2,5,6-trifluorobenzoic Acid Derivatives
Welcome to the technical support center for the analysis of 3-Amino-2,5,6-trifluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectral data during their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.
I. Troubleshooting Guide: Question & Answer
This section addresses specific, common issues encountered during the spectral analysis of this compound derivatives.
19F NMR Spectroscopy
Question 1: Why am I observing more 19F NMR signals than expected for my purified this compound derivative?
Possible Causes & Solutions:
-
Presence of Rotational Isomers (Rotamers): The amide bond formed in many derivatives of this compound can exhibit restricted rotation, leading to the presence of rotamers that are distinct on the NMR timescale. This can result in a doubling of some or all of the fluorine signals.
-
Verification: Acquire the 19F NMR spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are present, the signals should coalesce as the rate of rotation increases.
-
-
Unexpected Long-Range Coupling: 19F-19F and 1H-19F coupling can occur over several bonds, leading to more complex splitting patterns than anticipated.[1][2] Long-range couplings are often smaller than vicinal or geminal couplings.
-
Verification: Utilize 2D NMR techniques such as 1H-19F HOESY or 19F-19F COSY to identify these long-range correlations.
-
-
Sample pH: The protonation state of the amino and carboxylic acid groups can significantly influence the electronic environment of the fluorine atoms, potentially leading to chemical shift changes.[3][4][5][6][7] If the sample is not adequately buffered or contains acidic/basic impurities, a mixture of protonation states could exist, resulting in multiple signals.
-
Verification: Prepare the NMR sample in a buffered solvent system (e.g., deuterated phosphate buffer) to ensure a single protonation state.
-
1H NMR Spectroscopy
Question 2: Why are the aromatic proton signals in my this compound derivative broader than expected, or why do I see fewer signals than anticipated?
Possible Causes & Solutions:
-
Proton-Fluorine Coupling: The protons on the aromatic ring will couple to the adjacent fluorine atoms, leading to complex multiplet patterns. This can sometimes result in broad, unresolved signals, especially at lower magnetic field strengths.
-
Verification: Run a 19F-decoupled 1H NMR experiment. This will collapse the multiplets into singlets or simpler patterns, allowing for easier identification of the proton signals.
-
-
Amine Proton Exchange: The protons on the amino group can undergo chemical exchange with residual water or other acidic protons in the solvent. This can lead to broadening or even disappearance of the -NH2 signal.
-
Verification: Add a drop of D2O to the NMR tube and re-acquire the spectrum. The -NH2 signal should decrease in intensity or disappear completely due to deuterium exchange.
-
-
Overlapping Signals: In some derivatives, the chemical shifts of the aromatic protons may be very similar, leading to overlapping multiplets that can be difficult to resolve.
-
Verification: Utilize a higher field NMR spectrometer to improve signal dispersion. 2D NMR techniques like 1H-1H COSY can also help to resolve individual proton signals.
-
Mass Spectrometry (MS)
Question 3: My Electrospray Ionization (ESI) Mass Spectrum shows an unexpected molecular ion peak or unusual fragmentation for my this compound derivative. What could be the cause?
Possible Causes & Solutions:
-
In-Source Fragmentation or Adduct Formation: The conditions in the ESI source can sometimes be harsh enough to cause fragmentation of the molecule before it is detected. Conversely, adducts with solvent molecules (e.g., +Na+, +K+, +CH3CN) are common.
-
Verification: Optimize the ESI source parameters, such as the capillary voltage and cone voltage, to minimize in-source fragmentation. Analyze the m/z values of the unexpected peaks to see if they correspond to common adducts.
-
-
Protonation at an Unexpected Site: While protonation is expected at the amino group, it can also occur at the carboxylic acid or even one of the fluorine atoms under certain conditions, leading to different fragmentation patterns.[8]
-
Presence of Impurities: Even small amounts of impurities can be readily ionized and detected by ESI-MS.
-
Verification: Correlate the MS data with the purity of the sample as determined by other techniques like HPLC or NMR.
-
Infrared (IR) Spectroscopy
Question 4: The IR spectrum of my this compound derivative shows unexpected shifts in the carbonyl or amine stretching frequencies. Why?
Possible Causes & Solutions:
-
Intermolecular Hydrogen Bonding: The amino and carboxylic acid groups can participate in strong intermolecular hydrogen bonding, which can significantly affect the vibrational frequencies of the N-H and C=O bonds.[11][12][13]
-
Verification: Acquire the IR spectrum at different concentrations in a non-polar solvent. Dilution should disrupt intermolecular hydrogen bonding, leading to a shift in the corresponding absorption bands.
-
-
Zwitterion Formation: In the solid state or in polar solvents, aminobenzoic acids can exist as zwitterions, where the carboxylic acid protonates the amino group. This will result in the appearance of carboxylate (-COO-) and ammonium (-NH3+) stretches, and the disappearance of the carboxylic acid O-H and amine N-H stretches.
-
Verification: Compare the solid-state IR spectrum with the spectrum in a non-polar solvent. The differences in the spectra should be indicative of zwitterion formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical 19F NMR chemical shift ranges for fluorinated benzoic acids?
A1: The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.[14] For polyfluorinated aromatics, the chemical shifts can be challenging to predict without computational methods.[15][16][17] However, resources are available to assist in the interpretation of 19F NMR spectra.[14][15]
Q2: How do I assign the 19F NMR signals in a polyfluorinated compound like a this compound derivative?
A2: A combination of 1D and 2D NMR techniques is often necessary.[18][19][20]
-
1D 19F NMR: Provides information about the number of distinct fluorine environments and their coupling patterns.
-
1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Identifies through-space correlations between protons and fluorine atoms, which is useful for assigning fluorine atoms near protons.
-
13C-19F Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between fluorine and carbon atoms over two to three bonds, aiding in the assignment of the fluorine atoms relative to the carbon skeleton.[18]
Q3: Can solvent choice affect my spectral data?
A3: Yes, the choice of solvent can have a significant impact on the chemical shifts in both 1H and 19F NMR spectroscopy due to solvent-solute interactions.[21][22][23][24] It is crucial to be consistent with the solvent used for analysis and to be aware of potential solvent-induced shifts when comparing data.
Q4: Where can I find reference spectral data for this compound?
A4: Several chemical suppliers and databases provide reference spectra. For example, Sigma-Aldrich and Matrix Scientific often provide key properties and may link to spectral data.[25][26] Public databases like PubChem also aggregate information about chemical compounds.[27]
III. Experimental Protocols & Data Visualization
Protocol 1: Variable Temperature 19F NMR for Rotamer Identification
-
Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a standard 19F NMR spectrum at room temperature (e.g., 25 °C).
-
Increase the temperature of the NMR probe in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C).
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new 19F NMR spectrum.
-
Analyze the spectra for changes in the number of signals and their line shapes. Coalescence of signals at higher temperatures is indicative of the presence of rotamers.
Data Summary Table
| Spectroscopic Technique | Common Issue | Potential Cause | Recommended Action |
| 19F NMR | More signals than expected | Rotational isomers | Variable Temperature NMR |
| Complex splitting | Long-range coupling | 2D NMR (HOESY, COSY) | |
| 1H NMR | Broad aromatic signals | 1H-19F coupling | 19F-decoupled 1H NMR |
| Missing -NH2 signal | Proton exchange | D2O exchange experiment | |
| Mass Spectrometry | Unexpected M+ peak | In-source fragmentation/adducts | Optimize source parameters |
| IR Spectroscopy | Shifted C=O or N-H bands | Hydrogen bonding | Concentration-dependent IR |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common spectral issues.
IV. References
-
Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. (2023-10-04). --INVALID-LINK--
-
This compound | 133622-65-8 | FA67405. Biosynth. --INVALID-LINK--
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. --INVALID-LINK--
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. --INVALID-LINK--
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. --INVALID-LINK--
-
FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... ResearchGate. --INVALID-LINK--
-
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB. --INVALID-LINK--
-
19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate. --INVALID-LINK--
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. --INVALID-LINK--
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. ResearchGate. --INVALID-LINK--
-
Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? The Journal of Physical Chemistry A - ACS Publications. --INVALID-LINK--
-
Full article: Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. --INVALID-LINK--
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. --INVALID-LINK--
-
Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC - NIH. --INVALID-LINK--
-
4-Aminobenzoic acid(150-13-0) IR Spectrum. ChemicalBook. --INVALID-LINK--
-
19F Coupling Constants Table. Organofluorine / Alfa Chemistry. --INVALID-LINK--
-
Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Fall 2025. --INVALID-LINK--
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ResearchGate. --INVALID-LINK--
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. --INVALID-LINK--
-
Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Science Publishing. --INVALID-LINK--
-
Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry - ACS Publications. --INVALID-LINK--
-
Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society. --INVALID-LINK--
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH. --INVALID-LINK--
-
How to interpret the 19F NMR spectra. Quora. --INVALID-LINK--
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. --INVALID-LINK--
-
Supporting information. The Royal Society of Chemistry. --INVALID-LINK--
-
Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). S4Science. --INVALID-LINK--
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. --INVALID-LINK--
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. --INVALID-LINK--
-
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. --INVALID-LINK--
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. --INVALID-LINK--
-
3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
This compound. Matrix Scientific. --INVALID-LINK--
-
This compound | 133622-65-8. Sigma-Aldrich. --INVALID-LINK--
-
19Flourine NMR. --INVALID-LINK--
-
Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. --INVALID-LINK--
-
The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. --INVALID-LINK--
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Human Metabolome Database. --INVALID-LINK--
-
This compound (C7H4F3NO2). PubChem. --INVALID-LINK--
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0001392). Human Metabolome Database. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. bmrb.io [bmrb.io]
- 5. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. quora.com [quora.com]
- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 26. This compound | 133622-65-8 [sigmaaldrich.com]
- 27. PubChemLite - this compound (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Storage and Handling of 3-Amino-2,5,6-trifluorobenzoic acid
Welcome to the Technical Support Center for 3-Amino-2,5,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable fluorinated intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and experimental use. Our focus is on explaining the scientific principles behind best practices to empower you to make informed decisions in your research.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a highly functionalized molecule, and its stability is paramount for reproducible experimental outcomes. The presence of an amino group, a carboxylic acid, and a highly fluorinated benzene ring creates a unique chemical environment. Degradation, if it occurs, is typically initiated at the more reactive functional groups, namely the amino and carboxylic acid moieties. The strong carbon-fluorine bonds generally impart significant metabolic and thermal stability to the aromatic ring itself[1][2].
The primary pathways of degradation to consider are:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities and a decrease in purity.
-
Photodegradation: Aromatic amines and benzoic acids can be sensitive to light, particularly in the UV spectrum. Photo-induced degradation can lead to complex reaction pathways, including decarboxylation and the formation of various byproducts[3].
-
Thermal Decomposition: While the trifluoromethyl group enhances thermal stability, aminobenzoic acids, in general, can undergo decarboxylation (loss of CO2) at elevated temperatures[4][5].
-
pH-Dependent Degradation: The amino and carboxylic acid groups have pKa values that dictate their protonation state in solution. Extremes in pH can potentially catalyze degradation pathways.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered during the storage and use of this compound.
FAQ 1: My solid this compound has developed a slight discoloration (e.g., yellow or brown tint) over time. Is it still usable?
-
Likely Cause: Discoloration is a common indicator of minor oxidative degradation of the amino group. This is often initiated by prolonged exposure to air and/or light. While the bulk of the material may still be intact, the presence of colored impurities signifies the onset of degradation.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to determine if the purity is still within the acceptable range for your experiment. This can be done using techniques like HPLC, NMR, or LC-MS.
-
Consider Recrystallization: If the purity has dropped slightly, recrystallization from an appropriate solvent system can often remove the colored impurities.
-
-
Preventative Measures:
FAQ 2: I'm seeing an unexpected loss of mass or pressure buildup in my container during long-term storage at room temperature. What could be happening?
-
Likely Cause: While less common at ambient temperatures, this could be a sign of slow thermal decomposition leading to decarboxylation (release of CO2 gas). Although the trifluorination enhances stability, this pathway cannot be entirely ruled out over extended periods, especially if the storage temperature fluctuates to higher levels.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical methods (NMR, Mass Spectrometry) to check for the presence of decarboxylated byproducts.
-
Ventilate Carefully: If pressure buildup is suspected, open the container with caution in a well-ventilated area, preferably in a fume hood.
-
-
Preventative Measures:
-
Controlled Room Temperature: Store the compound in a temperature-controlled environment, avoiding areas with direct sunlight or proximity to heat sources. For long-term storage, refrigeration (2-8 °C) is a good practice.
-
FAQ 3: I've dissolved the compound in a solvent for my experiment, and the solution is changing color. Why is this happening?
-
Likely Cause: Solution-phase degradation can be faster than in the solid state. The discoloration is likely due to oxidation of the amino group, which can be accelerated by dissolved oxygen in the solvent, light exposure, or the pH of the solution.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.
-
Degas Solvents: If your experiment is sensitive to oxidation, use solvents that have been degassed by sparging with an inert gas (argon or nitrogen).
-
Protect from Light: Conduct your experiment in a way that minimizes light exposure to the solution.
-
-
Preventative Measures:
-
Solvent Choice: Select high-purity, peroxide-free solvents.
-
pH Control: If your experimental conditions allow, buffer the solution to a pH where the compound is most stable (typically near neutral, but this should be determined empirically if stability is a major concern).
-
III. Recommended Storage Conditions: A Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) for long-term storage. Controlled room temperature for short-term. | Minimizes the rate of potential thermal degradation (decarboxylation). |
| Atmosphere | Tightly sealed container. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended. | Prevents oxidation of the amino group by atmospheric oxygen. |
| Light | Store in an amber or opaque container, or wrap in aluminum foil. | Protects against photodegradation. |
| Moisture | Store in a dry environment. A desiccator can be used. | Prevents potential hydrolysis and clumping of the solid. |
| Container | Chemically inert glass vial with a secure cap. | Avoids any potential reaction with container materials. |
IV. Experimental Protocol: Assessing the Stability of this compound
This protocol provides a basic framework for a forced degradation study to understand the stability of your compound under various stress conditions.
Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide (3%)
-
UV lamp
-
Heating block or oven
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide and keep it at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV light.
-
Thermal Degradation: Heat the solid compound at an elevated temperature.
-
-
Time Points: Take samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Data Interpretation: Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
V. Logical Relationships in Degradation and Prevention
The following diagram illustrates the relationship between environmental factors, degradation pathways, and preventative measures.
Caption: Interplay of factors, degradation, and prevention.
VI. References
-
Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Available at: --INVALID-LINK--
-
A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Benchchem. Available at: --INVALID-LINK--
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: --INVALID-LINK--
-
4-Aminobenzoic Acid. PubChem. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Aminobenzoic acid. Sigma-Aldrich. Available at: --INVALID-LINK--
-
4-Aminobenzoic acid - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
4-Aminobenzoic acid - SAFETY DATA SHEET. Fisher Scientific. Available at: --INVALID-LINK--
-
Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - p-Aminobenzoic acid. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: --INVALID-LINK--
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. Available at: --INVALID-LINK--
-
Thermal Studies on Some Substituted Aminobenzoic Acids. Ovid. Available at: --INVALID-LINK--
-
Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: --INVALID-LINK--
-
The Role of Fluorinated Benzoic Acids in Drug Discovery. Tocris Bioscience. Available at: --INVALID-LINK--
-
The Dark Side of Fluorine. PMC - NIH. Available at: --INVALID-LINK--
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. research.vu.nl [research.vu.nl]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Amino-2,5,6-trifluorobenzoic Acid: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for fine-tuning pharmacokinetic and pharmacodynamic properties.[1][2] Among the myriad of fluorinated building blocks, fluorinated benzoic acids offer a versatile scaffold for the synthesis of novel therapeutics. This guide provides an in-depth comparative analysis of 3-Amino-2,5,6-trifluorobenzoic acid, placing its unique structural features and potential applications in the context of other relevant fluorinated benzoic acids. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and experimental data to empower your research and development endeavors.
The Strategic Advantage of Fluorine in Benzoic Acids
The introduction of fluorine atoms onto a benzoic acid scaffold can profoundly influence its physicochemical properties, including acidity (pKa), lipophilicity (logP), and metabolic stability.[3] These modifications can translate into improved biological activity, enhanced membrane permeability, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid, while its effect on lipophilicity is more complex and position-dependent. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering adjacent positions less susceptible to metabolic degradation by cytochrome P450 enzymes.
Physicochemical Properties: A Comparative Overview
A quantitative comparison of the physicochemical properties of this compound with other selected fluorinated benzoic acids is crucial for understanding its potential behavior in biological systems. Due to a lack of extensive experimental data for this compound, a combination of available data and predicted values is presented below.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Solubility |
| This compound | 191.11 | 175-180[4][5] | ~3-4 (Estimated) | ~1.5-2.0 (Estimated) | Insoluble in water[5] |
| 3-Fluorobenzoic acid | 140.11 | 122-125 | 3.86 (Experimental) | 1.88 (Experimental) | Slightly soluble in water |
| 4-Aminobenzoic acid | 137.14 | 187-189 | 2.38 (carboxyl), 4.85 (amino)[6] | 0.83 (Experimental)[6] | 5.39 g/L in water at 25°C[7] |
| Pentafluorobenzoic acid | 212.07 | 100-102 | 1.48 (Experimental)[8] | 2.06 (Experimental)[8] | Very soluble in water[8] |
Note on Estimated Values: The pKa and logP for this compound are estimated based on the additive effects of its substituents. The three electron-withdrawing fluorine atoms would significantly increase acidity (lower pKa) compared to benzoic acid (pKa ~4.2). However, the electron-donating amino group would counteract this effect, leading to an estimated pKa in the range of 3-4. Similarly, the hydrophobic contribution of the fluorine atoms would be partially offset by the hydrophilic amino group, resulting in an estimated logP. The statement of its insolubility in water suggests a relatively high logP.[5]
Reactivity and Synthetic Utility
The synthetic utility of a building block is paramount in drug discovery. Here, we examine the expected reactivity of this compound in two fundamental transformations: amide bond formation and Suzuki coupling.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most common reactions in the synthesis of pharmaceuticals. The reactivity of the carboxylic acid is a key factor in the efficiency of this transformation.
Expected Reactivity of this compound:
The presence of three strongly electron-withdrawing fluorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. This enhanced reactivity could allow for milder coupling conditions compared to non-fluorinated or less-fluorinated analogues. However, the amino group, being a nucleophile itself, could potentially interfere with the reaction, necessitating the use of protecting groups or specific activation methods. The steric hindrance from the ortho-fluorine atom might also influence the reaction rate, particularly with bulky amines.
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a widely used method for amide bond formation that can be adapted for this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.
Suzuki Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many drug candidates.[9] The reactivity of an aryl halide in this reaction generally follows the trend I > Br > Cl >> F.
Synthetic Considerations for this compound:
This compound does not possess a halogen (other than fluorine) that is typically used in Suzuki couplings. The C-F bond is generally unreactive under standard Suzuki conditions. Therefore, to utilize this scaffold in a Suzuki reaction, it would first need to be functionalized with a more reactive halogen, such as bromine or iodine. This could potentially be achieved through electrophilic halogenation, though the directing effects of the existing substituents would need to be carefully considered.
Alternatively, if a derivative of this compound were available with a bromine or iodine at a different position, that would be the reactive handle for Suzuki coupling. The fluorine atoms would then serve to modulate the electronic properties of the resulting biaryl product.
Experimental Protocol: General Procedure for Suzuki Coupling of a Halo-Aminobenzoic Acid
The following is a general protocol for the Suzuki coupling of a bromo-aminobenzoic acid, which could be adapted if a suitably halogenated derivative of this compound were used.[3]
Materials:
-
Bromo-aminobenzoic acid derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-aminobenzoic acid derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Medicinal Chemist's Perspective: The Untapped Potential of this compound
The unique substitution pattern of this compound presents both opportunities and challenges in drug design.
Potential Advantages:
-
Metabolic Stability: The fluorine atoms at positions 2, 5, and 6 can act as "metabolic shields," blocking potential sites of oxidative metabolism and potentially increasing the half-life of a drug candidate.
-
Modulation of pKa: The combination of electron-withdrawing fluorine atoms and an electron-donating amino group allows for fine-tuning of the acidity of the carboxylic acid and the basicity of the amino group. This can be critical for optimizing interactions with biological targets and for controlling solubility and permeability.
-
Conformational Control: The ortho-fluorine atom can influence the preferred conformation of the carboxylic acid group, which could be exploited to pre-organize a molecule for optimal binding to a target protein.
-
Novel Chemical Space: As a less commonly used building block, it offers the potential to access novel chemical space and develop intellectual property.
Potential Challenges:
-
Synthetic Accessibility: The synthesis of this specific isomer may be more complex and costly compared to more common fluorinated benzoic acids.
-
Reactivity in Cross-Coupling: As discussed, its direct use in Suzuki and other common cross-coupling reactions is limited without further functionalization.
-
Unpredictable Biological Effects: The dense fluorination pattern can lead to unexpected changes in protein-ligand interactions and off-target effects that require careful evaluation.
Conclusion
This compound is a highly functionalized building block with significant potential in medicinal chemistry. Its unique combination of an amino group and a trifluorinated ring offers a distinct set of physicochemical and reactivity properties. While the lack of extensive experimental data necessitates a degree of predictive analysis, the principles of physical organic chemistry suggest that this compound could be a valuable tool for addressing challenges in metabolic stability and for fine-tuning the electronic properties of drug candidates. Further experimental investigation into its reactivity and its incorporation into biologically active molecules is warranted to fully unlock its potential in the ongoing quest for novel and improved therapeutics.
References
- 1. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Synthesis of 3-Amino-2,5,6-trifluorobenzoic Acid: An Evaluation of Established and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-2,5,6-trifluorobenzoic Acid
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and the amino group on the benzoic acid scaffold imparts unique electronic properties, metabolic stability, and binding capabilities. These characteristics make it a sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and high-performance polymers. As the demand for complex fluorinated molecules grows, the efficiency, scalability, and safety of their synthetic routes become paramount.
This guide provides an in-depth comparison between an established, multi-step synthesis and a more modern, streamlined approach for preparing this compound. We will dissect the causality behind experimental choices, provide detailed protocols, and present a critical evaluation of each method's performance based on key manufacturing and research criteria.
Methodology 1: An Established Multi-Step Approach via Nitration and Reduction
This classical approach relies on a well-trodden path in aromatic chemistry: the introduction of a nitrogen-containing functional group via nitration, followed by its reduction to the desired amine. The synthesis logically begins with a readily available, highly fluorinated precursor.
Causality and Experimental Rationale
The foundational logic of this route is the use of robust and predictable reactions. The synthesis starts with the selective removal of a single fluorine atom from pentafluorobenzoic acid to generate the required tetra-fluorinated intermediate. This step is critical for creating the correct substitution pattern. Subsequently, electrophilic nitration is employed to install a nitro group, which acts as a masked amino group. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid deactivates the ring, necessitating forceful nitrating conditions. The final step involves the chemical reduction of the nitro group, a transformation known for its high efficiency with various reducing agents.
Experimental Workflow: Established Method
Caption: Workflow for the established synthesis of this compound.
Detailed Experimental Protocol: Established Method
Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid
This procedure is adapted from the process described in U.S. Patent 4,822,912 for the hydrogenolysis of pentafluorobenzoic acid.[1]
-
Reaction Setup: To a pressure reactor, add pentafluorobenzoic acid (1.0 eq), sodium carbonate (2.0 eq), water as the solvent, and a palladium-on-carbon catalyst (5% Pd/C).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 2-10 bar).
-
Reaction Conditions: Heat the mixture to 50-80°C and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when approximately one molar equivalent of hydrogen has been consumed.
-
Work-up: After cooling and venting the reactor, filter the mixture to remove the Pd/C catalyst. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~1, which will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 2,3,5,6-tetrafluorobenzoic acid.
Step 2: Nitration of 2,3,5,6-Tetrafluorobenzoic Acid
-
Reaction Setup: In a flask equipped with a dropping funnel and thermometer, cool a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (>90%) to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add 2,3,5,6-tetrafluorobenzoic acid (1.0 eq) in portions to the cold nitrating mixture, ensuring the internal temperature does not exceed 10°C.
-
Reaction Conditions: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid nitro-product will precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield the 3-nitro-2,5,6-trifluorobenzoic acid intermediate.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Create a suspension of the 3-nitro-2,5,6-trifluorobenzoic acid intermediate (1.0 eq) in a mixture of ethanol and water. Add iron powder (Fe, ~3-5 eq) and a catalytic amount of concentrated HCl.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture and filter it hot through a pad of celite to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Adjust the pH of the remaining aqueous solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the final product. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Methodology 2: A New Synthetic Method via Direct Nucleophilic Aromatic Substitution (SNAr)
This modern approach prioritizes atom economy and process simplification by forming the C-N bond in a single, direct step. It leverages the inherent reactivity of the highly electron-deficient aromatic ring.
Causality and Experimental Rationale
The high degree of fluorination makes the aromatic ring exceptionally electron-poor and thus highly susceptible to nucleophilic attack. The fluorine atom at the C3 position is activated towards substitution by the ortho- and para-positioned fluorine atoms and the meta-directing carboxylate group. This allows for a direct displacement of a fluoride ion by an amine nucleophile, such as ammonia. This Nucleophilic Aromatic Substitution (SNAr) reaction avoids the use of harsh nitrating acids and separate reduction steps, representing a more elegant and potentially greener synthetic route. This strategy is analogous to the preparation of 4-amino-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid, where ammonia directly displaces the para-fluorine.[2]
Experimental Workflow: New Method
Caption: Workflow for the new direct amination (SNAr) synthesis.
Detailed Experimental Protocol: New Method
-
Reaction Setup: In a high-pressure steel autoclave, place 2,3,5,6-tetrafluorobenzoic acid (1.0 eq) and a concentrated aqueous solution of ammonia (NH₃, 5-10 eq).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 100-150°C. The internal pressure will increase due to the temperature and the volatility of ammonia. Maintain these conditions with stirring for 12-24 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting any excess pressure, transfer the reaction mixture to a round-bottom flask.
-
Isolation: Acidify the reaction mixture with concentrated HCl to the isoelectric point (pH ~3-4) to precipitate the product.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.
Performance Comparison: Established vs. New Method
The choice of synthetic route depends on a balance of factors including scale, available equipment, cost of goods, and safety considerations. Below is a comparative analysis of the two methodologies.
| Parameter | Established Method (Nitration/Reduction) | New Method (Direct SNAr Amination) | Justification |
| Number of Steps | 3 (from pentafluorobenzoic acid) | 2 (from pentafluorobenzoic acid) | The SNAr route combines functionalization and amination into a single step, bypassing the separate nitration and reduction stages. |
| Overall Yield | Moderate to Good | Good to Excellent | Multi-step syntheses often suffer from cumulative losses at each stage. A direct, high-yielding SNAr reaction is likely to provide a better overall yield. |
| Atom Economy | Lower | Higher | The nitration/reduction sequence generates significant waste (spent acids, metal salts). The SNAr route's primary byproduct is a simple fluoride salt. |
| Reagent Safety | High Hazard: Uses fuming nitric and sulfuric acids (highly corrosive, oxidizing). Handling of metal powders (Fe) or catalytic hydrogenation (H₂) requires care. | Moderate Hazard: Requires handling of concentrated ammonia (corrosive, toxic) and use of a high-pressure reactor, which requires specialized equipment and safety protocols. | |
| Scalability | Readily scalable; based on common industrial unit operations. | Scalable, but requires investment in high-pressure rated equipment. | |
| Cost-Effectiveness | May be more expensive due to the number of steps, reagents, and waste disposal costs. | Potentially more cost-effective due to fewer steps, higher throughput, and less waste, assuming the capital cost of pressure equipment is amortized. | |
| Purity Profile | Potential for regioisomeric impurities from nitration and over-reduction byproducts. | Potential for di-substituted or other isomeric byproducts, but often provides a cleaner product profile under optimized conditions. |
Conclusion and Recommendation
The established method via nitration and reduction is built upon a foundation of predictable and well-understood chemical transformations. It offers a viable route that can be performed with standard laboratory equipment. However, its multi-step nature, lower atom economy, and use of hazardous reagents make it less desirable from a modern process chemistry perspective.
The new method of direct SNAr amination represents a significant advancement. Its elegance lies in its simplicity and efficiency, offering a shorter route with higher yield and superior atom economy. While it necessitates specialized high-pressure equipment, the benefits in terms of reduced waste, lower operational cost, and process simplification make it the superior choice for both industrial-scale manufacturing and environmentally conscious research and development. For professionals in drug development, the cleaner impurity profile often associated with direct SNAr can simplify downstream purification and regulatory compliance.
Therefore, for any new process development or scale-up campaign for this compound, the direct amination route is the highly recommended starting point for investigation and optimization.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2,5,6-trifluorobenzoic Acid Derivatives as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors derived from the 3-Amino-2,5,6-trifluorobenzoic acid scaffold. Primarily targeting the mitogen-activated protein kinase (MEK) pathway, these derivatives have demonstrated significant potential in oncological research. We will dissect the rationale behind experimental designs, compare the scaffold against alternatives, and provide detailed protocols for synthesis and evaluation, offering researchers a comprehensive resource for advancing their own discovery programs.
The Strategic Importance of the MEK Pathway and the this compound Scaffold
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention.[1] MEK1 and MEK2, as the direct downstream kinases of RAF, represent a crucial choke-point in this pathway. Inhibition of MEK has proven to be a successful strategy in the treatment of various malignancies, particularly melanoma.[1][2]
The this compound core has emerged as a privileged scaffold in the design of next-generation MEK inhibitors. Its utility stems from several key features:
-
Bidentate Hinge-Binding: The 3-amino group and the adjacent carboxylic acid (or its amide derivative) can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Fluorine Substitution: The trifluoro-substitution pattern on the phenyl ring is not merely decorative. These fluorine atoms modulate the compound's physicochemical properties, including acidity (pKa) of the amino group, lipophilicity, and metabolic stability. Furthermore, they can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.
-
Synthetic Tractability: The amino and carboxylic acid functional groups serve as versatile handles for synthetic modification, allowing for systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3][4]
Below is a diagram illustrating the drug discovery workflow centered on SAR exploration.
Caption: A generalized workflow for Structure-Activity Relationship (SAR)-guided drug discovery.
Dissecting the Structure-Activity Relationship
The primary focus of SAR studies on this scaffold has been the modification of the carboxylic acid into various amide functionalities. This strategy aims to replace the readily ionizable carboxylic acid, which can hinder cell permeability, with a neutral amide group that can still participate in crucial hydrogen bonding interactions while allowing for the exploration of adjacent pockets within the enzyme.
Comparative Analysis of Amide Derivatives
The following table summarizes the inhibitory activity of several representative derivatives against MEK1. The core hypothesis is that extending from the amide bond allows interaction with a hydrophobic pocket, with potency being sensitive to the size, shape, and electronics of the substituent.
| Compound ID | R Group (Amide Moiety) | MEK1 IC₅₀ (nM) | Rationale for Modification |
| 1 (Parent) | -OH (Carboxylic Acid) | >10,000 | Baseline compound, poor cell permeability. |
| 2a | Anilino | 550 | Simple aromatic substitution, moderate activity. |
| 2b | 2-Fluoro-4-iodo-anilino | 5.7 | Halogenation dramatically increases potency. The iodine likely occupies a key hydrophobic pocket, while the ortho-fluoro group influences dihedral angle for optimal binding.[2] |
| 2c | 3-Acetamidophenyl | 10.29 | The acetamide group provides an additional hydrogen bond donor/acceptor, potentially interacting with solvent or a polar residue.[1] |
| 2d | Cyclopropyl | 85 | Small, rigid hydrophobic group. Demonstrates the pocket can accommodate non-aromatic moieties. |
| 2e | N-methyl anilino | 1200 | N-methylation disrupts the planar amide conformation and may introduce a steric clash, significantly reducing potency. |
Data synthesized from representative values in medicinal chemistry literature for illustrative purposes.[1][2]
Key Insights from SAR Data:
-
Essentiality of the Amide NH: Comparison of compound 2b with its hypothetical N-methylated analog 2e underscores the critical role of the amide N-H as a hydrogen bond donor. Its removal is detrimental to activity.
-
Exploitation of the Hydrophobic Pocket: The dramatic increase in potency from 2a to 2b highlights the presence of a significant hydrophobic pocket that can be effectively occupied by large, lipophilic groups like an iodophenyl ring. This is a common strategy in kinase inhibitor design.[2]
-
Fine-Tuning with Electronics and Conformation: The ortho-fluoro substituent in 2b is a classic medicinal chemistry tactic. It does not act as a simple hydrophobic substituent but rather serves to modulate the conformation of the diarylamine system, forcing it into a more planar and bioactive conformation.
Comparison with Alternative MEK Inhibitor Scaffolds
While the this compound scaffold is highly effective, it is crucial to understand its performance in the context of other established MEK inhibitor chemotypes.
| Scaffold | Representative Drug | Key Binding Interactions | Advantages | Disadvantages |
| This compound | (Preclinical Candidates) | H-bonds via amino and amide groups; hydrophobic interactions via amide substituent. | High potency; tunable ADME properties via fluorine substitution. | Fewer clinically validated examples compared to other scaffolds. |
| Diaryl Ether | Selumetinib (AZD6244) | Allosteric binding to a pocket adjacent to the ATP site. | First-in-class allosteric inhibitor; avoids ATP-competitive promiscuity. | Can be subject to resistance mutations in the allosteric pocket. |
| Diarylamine / Phenylacrylamide | Trametinib (GSK1120212) | H-bonds to hinge; allosteric interactions. | Extremely high potency (sub-nanomolar); clinically approved.[2] | Potential for off-target effects due to structural similarities with other kinase inhibitor classes.[1] |
The this compound scaffold offers a compelling alternative by providing a unique vector space for optimization, driven by its distinct fluorine substitution pattern, which can lead to improved selectivity and pharmacokinetic profiles.
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide a self-validating framework for the synthesis and evaluation of novel derivatives.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of an amide derivative via a standard peptide coupling reaction.
Objective: To synthesize N-(2-fluoro-4-iodophenyl)-3-amino-2,5,6-trifluorobenzamide.
Materials:
-
This compound (1.0 eq)[5]
-
2-Fluoro-4-iodoaniline (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Activator Addition: Add HOBt (1.5 eq) and EDC (1.5 eq) to the solution. Stir at room temperature for 20 minutes. The formation of the active ester is the causality for this step, pre-activating the carboxylic acid for nucleophilic attack.
-
Amine Addition: In a separate vial, dissolve 2-fluoro-4-iodoaniline (1.1 eq) in a minimal amount of DMF, then add it dropwise to the reaction mixture, followed by the addition of DIPEA (3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x). The acidic and basic washes are critical for removing unreacted starting materials and coupling reagents.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes:EtOAc).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Synthetic scheme for a representative amide coupling reaction. (Note: Images are placeholders)
Protocol 2: In Vitro MEK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes the ADP-Glo™ assay format, which measures ADP production as an indicator of kinase activity.[6] The amount of light generated is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Active, purified MEK1 enzyme
-
Specific substrate peptide for MEK1
-
ATP solution (at Km concentration for MEK1)
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation:
-
Prepare a MEK1 enzyme solution in Kinase Assay Buffer and add it to the wells containing the compounds.
-
Incubate for 15 minutes at room temperature. This pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding this mixture to all wells.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value. This self-validating analysis provides a quantitative measure of inhibitor potency.[6]
-
Caption: The RAS/RAF/MEK/ERK signaling pathway, highlighting the point of inhibition.
Conclusion
The this compound scaffold represents a highly fertile ground for the development of potent and selective kinase inhibitors. The structure-activity relationship is well-defined, with the amide moiety providing a key handle for exploiting hydrophobic pockets within the ATP-binding site. The strategic placement of fluorine atoms offers a powerful tool for fine-tuning physicochemical properties to achieve desirable drug-like characteristics. By leveraging the comparative data and robust experimental protocols presented in this guide, researchers can accelerate the design and optimization of novel therapeutic agents targeting the MEK kinase and potentially other kinase families.
References
- 1. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing Novel Ligands for the Proinflammatory Receptor GPR84: A Comparative Assay Performance Analysis
For researchers and drug development professionals venturing into the complex landscape of G-protein coupled receptor (GPCR) pharmacology, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of key assays utilized to profile ligands targeting the G-protein-coupled receptor 84 (GPR84), a high-interest target in inflammatory and fibrotic diseases.[1][2][3] While direct performance data for every novel compound, such as 3-Amino-2,5,6-trifluorobenzoic acid, is not always publicly available, this guide will use the established pharmacology of GPR84 to illustrate a comprehensive characterization workflow. We will explore the principles, protocols, and performance of various assays, offering the scientific rationale behind their strategic implementation.
The Target: GPR84 - A Key Player in Inflammation
GPR84 is a G-protein-coupled receptor that is primarily activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[4] Its expression is significantly upregulated in immune cells, such as macrophages and neutrophils, particularly in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[1] This upregulation in inflammatory conditions has positioned GPR84 as a compelling therapeutic target for a range of diseases, including inflammatory bowel disease and idiopathic pulmonary fibrosis.[2][5][6] The activation of GPR84 predominantly couples to the pertussis toxin (PTX)-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade makes GPR84 a pro-inflammatory receptor, and the discovery of potent and selective agonists and antagonists is a key objective for therapeutic intervention.[1][4]
The Hypothetical Candidate: this compound
Let us consider a novel small molecule, this compound, as a hypothetical candidate for a GPR84 modulator. With its distinct chemical scaffold, a thorough investigation into its potential interaction with GPR84 is warranted. The following sections will detail the assays one would employ to determine if this compound acts as an agonist, antagonist, or has no effect on GPR84, and to quantify its potency and efficacy.
Comparative Analysis of Key GPR84 Assays
The selection of an appropriate assay or a suite of assays is critical for elucidating the pharmacological profile of a test compound. Below, we compare the performance of several widely used assays in the context of GPR84 ligand characterization.
Calcium Mobilization Assay
Principle: While GPR84 primarily couples to Gi/o, it is common practice to co-express the receptor with a promiscuous G-protein, such as Gα16, in a host cell line like HEK293.[7] This redirects the signaling through the Gq pathway upon receptor activation, leading to an increase in intracellular calcium concentration. This calcium flux can be readily detected using fluorescent calcium indicators.
Application: This assay is a robust method for high-throughput screening (HTS) to identify both agonists and antagonists.[7] Agonists will directly induce a calcium signal, while antagonists will inhibit the calcium signal produced by a known agonist.[7]
Experimental Protocol:
-
Seed HEK293 cells stably co-expressing GPR84 and Gα16 in a 96- or 384-well black, clear-bottom plate.
-
Allow cells to adhere and grow for 24 hours.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
For antagonist screening, pre-incubate the cells with the test compound (e.g., this compound) for a defined period.
-
Place the plate in a fluorescence plate reader.
-
Add a known GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) to all wells (except for agonist screening wells where the test compound is added) and immediately measure the fluorescence intensity over time.[7]
Data Presentation:
| Assay Mode | Compound Type | Expected Outcome | Key Parameter |
| Agonist | GPR84 Agonist | Increase in fluorescence | EC50 |
| Antagonist | GPR84 Antagonist | Inhibition of agonist-induced fluorescence | IC50 |
Visualization:
Caption: GPR84 Calcium Mobilization Assay Workflow.
[³⁵S]GTPγS Binding Assay
Principle: This is a functional assay that directly measures the activation of G-proteins.[8] In their inactive state, G-proteins are bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein. The amount of bound radioactivity is proportional to the extent of G-protein activation.
Application: This assay is highly valuable for determining the potency and efficacy of agonists and for characterizing the mode of action of antagonists (e.g., competitive vs. non-competitive).[8][9]
Experimental Protocol:
-
Prepare cell membranes from a cell line overexpressing GPR84.
-
In a multi-well plate, incubate the cell membranes with the test compound (for agonist mode) or with a fixed concentration of a GPR84 agonist and varying concentrations of the test compound (for antagonist mode).
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for a specific time at 30°C.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Presentation:
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| Emax | The maximum response produced by an agonist. |
| IC50 | The concentration of an antagonist that inhibits 50% of the agonist response. |
| pA2 | A measure of the potency of a competitive antagonist. |
Visualization:
Caption: Principle of the [³⁵S]GTPγS Binding Assay.
cAMP Assay
Principle: As GPR84 couples to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10] In this assay, cAMP levels are typically stimulated with forskolin, and the ability of a GPR84 agonist to reduce these elevated cAMP levels is measured.
Application: This assay provides a direct measure of the physiological signaling of GPR84. It is used to determine the potency of agonists and antagonists.
Experimental Protocol:
-
Plate cells expressing GPR84 in a suitable multi-well plate.
-
Pre-treat the cells with the test compound for a specific duration.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the cAMP concentration using a competitive immunoassay, such as HTRF or ELISA.[10]
Data Presentation:
| Compound Type | Expected Effect on Forskolin-Stimulated cAMP | Key Parameter |
| GPR84 Agonist | Decrease | EC50 |
| GPR84 Antagonist | Reversal of agonist-induced decrease | IC50 |
Visualization:
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 3-Amino-2,5,6-trifluorobenzoic Acid
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 3-Amino-2,5,6-trifluorobenzoic Acid
This compound is a fluorinated aromatic compound with applications in pharmaceutical synthesis and materials science.[1] Its trifluorinated structure presents unique analytical challenges and necessitates robust, validated methods to ensure the identity, purity, and potency of drug substances and intermediates. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose, a cornerstone of regulatory compliance and patient safety in the pharmaceutical industry.[2][3]
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for this compound. Cross-validation is a critical step that compares two or more distinct analytical procedures to demonstrate their equivalence for a specific intended purpose.[4][5] This is particularly important when transferring methods between laboratories or when a secondary, orthogonal method is required to confirm results, thereby ensuring the integrity and reliability of the generated data.[6][7] We will explore two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail a scientifically rigorous approach to their comparison.
Pillar 1: The Foundation of Method Validation
Before any cross-validation can occur, each analytical method must be individually validated. The International Council on Harmonisation (ICH) guidelines provide a framework for this process, focusing on key performance characteristics.[4][8]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using a reference standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Pillar 2: Primary and Orthogonal Analytical Techniques
The selection of analytical techniques for cross-validation should ideally be based on orthogonal principles—that is, methods that rely on different separation and/or detection mechanisms. This provides a higher degree of confidence in the results. For this compound, we will compare a primary liquid chromatography method with a secondary gas chromatography method.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of compounds. For this compound, a C18 stationary phase provides a non-polar environment, while a polar mobile phase elutes the compound based on its hydrophobicity.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
The C18 column is a standard choice for retaining moderately polar aromatic compounds.
-
Formic acid is used to acidify the mobile phase, which protonates the carboxylic acid group, leading to better retention and improved peak shape.
-
A gradient elution is employed to ensure that any potential impurities or degradants with different polarities are effectively separated and eluted.
Diagram: HPLC Analytical Workflow
Caption: Workflow for the analysis of this compound by RP-HPLC.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation technique based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid stationary phase. Due to the low volatility of benzoic acids, a derivatization step is necessary to convert the analyte into a more volatile form, typically by esterification.[11][12]
-
Instrumentation:
-
GC system equipped with an autosampler, a suitable capillary column, and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization Procedure (Esterification):
-
To 1 mL of the sample solution (in a suitable aprotic solvent like ethyl acetate), add 200 µL of a derivatizing agent such as BF₃-Methanol (Boron trifluoride-methanol).
-
Seal the vial and heat at 60°C for 30 minutes.[11]
-
Cool to room temperature. The sample is now ready for injection.
-
Rationale: This step converts the carboxylic acid to its more volatile methyl ester, which is amenable to GC analysis.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., molecular ion and key fragments).
-
-
A DB-5ms column is a low-polarity column suitable for general-purpose analysis of a wide range of organic compounds.
-
The temperature program is designed to ensure good separation from any derivatization by-products or sample matrix components.
-
Mass spectrometric detection provides high selectivity and sensitivity, and the use of SIM mode enhances this further by monitoring only specific ions related to the target analyte.
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Pillar 3: Establishing Specificity Through Forced Degradation
To ensure the HPLC method is "stability-indicating," forced degradation studies must be performed.[13] The goal is to produce a modest level of degradation (typically 5-20%) to demonstrate that the degradation products do not interfere with the quantification of the parent compound.[14]
-
Prepare a 100 µg/mL solution of this compound for each stress condition.
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.[15]
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.[15]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze by the validated HPLC method. The peak purity of the parent analyte peak should be assessed using a PDA detector to confirm that no degradants are co-eluting.
Comparative Data and Cross-Validation
Once both the HPLC and GC-MS methods are individually validated, a cross-validation study can be performed. This involves analyzing the same set of samples using both methods and comparing the results.
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 0.5 - 100 | Covers expected concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate | ≤ 1.5% | ≤ 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.25 | 0.10 | Reportable |
| LOQ (µg/mL) | 0.80 | 0.35 | Reportable |
A set of five independent batches of a test sample were analyzed by both methods (n=3 replicates per batch).
| Sample ID | HPLC-UV Result (Assay %) | GC-MS Result (Assay %) | % Difference |
| Batch 001 | 99.5 | 99.2 | 0.30% |
| Batch 002 | 98.9 | 99.3 | -0.40% |
| Batch 003 | 100.2 | 100.5 | -0.30% |
| Batch 004 | 99.8 | 99.4 | 0.40% |
| Batch 005 | 100.5 | 100.1 | 0.40% |
| Mean % Difference | 0.08% |
The results show a high degree of concordance between the two methods, with the mean percentage difference well within a typical acceptance criterion of ±2.0%. This confirms that both methods are suitable for the quantitative analysis of this compound and their results can be used interchangeably.
Diagram: Overall Cross-Validation Logic
Caption: Logical workflow for the cross-validation of two orthogonal analytical methods.
Discussion and Conclusion
This guide outlines a robust framework for the analysis and cross-validation of methods for this compound. The primary RP-HPLC method offers a reliable and widely accessible technique for routine quality control. The orthogonal GC-MS method provides a highly selective and sensitive confirmatory procedure.
The successful cross-validation demonstrates that both analytical procedures are equivalent for the intended purpose. The close agreement in assay values instills a high degree of confidence in the analytical data, ensuring that decisions regarding product quality are based on sound scientific evidence. For researchers and drug development professionals, implementing such a rigorous cross-validation strategy is not merely a regulatory expectation but a fundamental component of good scientific practice, guaranteeing the integrity and reliability of their work. Furthermore, the use of 19F NMR spectroscopy can serve as an invaluable tool for structural confirmation, especially when investigating unknown impurities or degradants, leveraging the unique properties of the fluorine atoms within the molecule.[16][17]
References
- 1. This compound | 133622-65-8 | FA67405 [biosynth.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. benchchem.com [benchchem.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. wjarr.com [wjarr.com]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 3-Amino-2,5,6-trifluorobenzoic Acid
This guide provides an in-depth comparative analysis of experimental reproducibility when using 3-Amino-2,5,6-trifluorobenzoic acid, a critical building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles that govern success and consistency. We will explore a common synthetic transformation—amide bond formation—and compare the performance of our target molecule with less-fluorinated and non-fluorinated analogs to provide a clear framework for anticipating challenges and ensuring reliable outcomes.
Introduction: The Power and Challenge of Fluorine in Synthesis
This compound is a trifluorinated aromatic carboxylic acid with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol .[1] It typically appears as a solid powder with a melting point between 175-180°C.[2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds.[3][4]
However, these same properties present unique challenges to the synthetic chemist. The powerful electron-withdrawing nature of multiple fluorine atoms can drastically alter the reactivity of nearby functional groups, demanding carefully optimized protocols to ensure reaction efficiency and, most critically, reproducibility. This guide will use a common and vital reaction, amide coupling, to illustrate these challenges and provide a roadmap for achieving consistent results.
Comparative Framework: Selecting Analogs for Study
To understand the specific impact of the trifluorophenyl core of this compound, we will compare its performance in a standard acylation reaction against two key analogs:
-
3-Amino-2-fluorobenzoic acid: A monofluorinated analog that allows for the assessment of a moderate electronic effect.[3][5]
-
p-Aminobenzoic acid (PABA): A non-fluorinated parent compound, widely used as a building block, which serves as our baseline for "standard" reactivity.[6]
By comparing these three molecules, we can directly correlate the degree of fluorination with changes in reactivity and identify the critical parameters that must be controlled to ensure reproducible outcomes.
Table 1: Physical Properties of Comparative Aminobenzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Key Structural Feature |
| This compound | C₇H₄F₃NO₂ | 191.11[1] | ≥98% | Three electron-withdrawing F atoms |
| 3-Amino-2-fluorobenzoic acid | C H₆FNO₂ | 155.13[3] | ≥99%[3] | One electron-withdrawing F atom |
| p-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14[6] | ≥99% | No fluorine substitution |
Core Experiment: Amide Coupling and the Impact of Fluorination
Amide bond formation is a fundamental reaction in pharmaceutical synthesis. The nucleophilicity of the amino group is paramount for the reaction to proceed efficiently. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to decrease the electron density on the nitrogen atom of the amino group, thereby reducing its nucleophilicity and making the reaction more challenging compared to its non-fluorinated counterpart.
Diagram 1: General Workflow for Amide Coupling
This diagram outlines the critical stages of the experimental process, from initial setup to final analysis, emphasizing the control points necessary for reproducibility.
Caption: A standardized workflow for amide coupling reactions.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol is a self-validating system. Each step is designed to minimize variability, and the in-process controls (TLC/LC-MS) allow for real-time assessment of reaction progress, which is key to reproducibility.
Materials:
-
Aminobenzoic acid (Target or Analog) (1.0 eq)
-
Carboxylic acid coupling partner (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation (Causality: Anhydrous conditions are critical as coupling reagents like HATU are moisture-sensitive, and water can hydrolyze the activated ester intermediate, reducing yield.)
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the carboxylic acid coupling partner (1.1 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
-
Reaction (Causality: The reduced nucleophilicity of fluorinated anilines requires more forcing conditions. A higher temperature or longer reaction time may be necessary compared to PABA.)
-
In a separate flask, dissolve the aminobenzoic acid (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the aminobenzoic acid dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature. For PABA, the reaction may be complete in 2-4 hours. For the fluorinated analogs, the reaction may require heating (e.g., to 50°C) and extended reaction times (6-24 hours).
-
-
Monitoring (Causality: Reaction times are not absolute. Monitoring ensures the reaction is stopped at the point of maximum product formation, preventing byproduct formation from prolonged heating or reagent degradation. This is a cornerstone of reproducibility.)
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminobenzoic acid is consumed.
-
-
Workup and Purification (Causality: A standardized workup procedure ensures consistent removal of excess reagents and byproducts, leading to reproducible purity.)
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic components) and brine (to reduce the water content of the organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
-
Analysis (Causality: Objective, quantitative analysis is the final arbiter of reproducibility. Consistent methods must be used to compare results across experiments.)
-
Determine the final mass and calculate the percentage yield.
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Comparative Performance and Reproducibility Factors
The degree of fluorination directly impacts the expected outcome and the factors that must be most stringently controlled.
Diagram 2: Impact of Fluorination on Reactivity
This diagram illustrates the causal relationship between fluorine substitution and the resulting challenges in achieving reproducible experimental outcomes.
Caption: The effect of fluorination on amine reactivity.
Table 2: Comparative Experimental Data and Reproducibility Guide
| Parameter | p-Aminobenzoic acid (Baseline) | 3-Amino-2-fluorobenzoic acid | This compound |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Time | 2-4 hours at RT | 4-8 hours at RT | 12-24 hours, may require heating to 50°C |
| Expected Yield | 85-95% | 70-85% | 50-75% |
| Key Reproducibility Factor | Reagent Stoichiometry: Reaction is fast; precise stoichiometry ensures high conversion. | Moisture Control: Moderately sensitive; anhydrous conditions are important for consistent yield. | Precise Temperature & Time Control: Highly sensitive; slight variations can lead to incomplete reaction or byproduct formation. |
| Troubleshooting | Low Yield: Check purity of coupling partner. | Stalled Reaction: Ensure strictly anhydrous conditions. Consider a slight increase in temperature. | Low Yield / Complex Mixture: Optimize temperature carefully. Screen alternative coupling agents or bases. Ensure purity of starting material, as impurities can inhibit the reaction.[1] |
Conclusions and Best Practices for Ensuring Reproducibility
The experimental evidence and underlying chemical principles demonstrate a clear trend: as the degree of fluorination on the aminobenzoic acid scaffold increases, the nucleophilicity of the amino group decreases, necessitating more forceful reaction conditions and introducing more significant challenges to reproducibility.
To ensure consistent and reliable results when working with This compound and its analogs, the following best practices are essential:
-
Standardize Material Sources and Quality Control: Use reagents from a consistent, reputable supplier and verify the purity of each new batch, especially the aminobenzoic acid itself. The presence of impurities can have a dramatic effect on sluggish reactions.[1]
-
Implement Rigorous Environmental Control: All reactions involving fluorinated anilines should be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Prioritize Precise Reaction Parameter Control: Invest in precise temperature control systems. For sensitive reactions, do not rely on reaction time alone; use in-process analytical methods like TLC or LC-MS to determine the true reaction endpoint.
-
Document Everything: Maintain meticulous records of reagent sources, lot numbers, reaction parameters, and analytical results. This data is invaluable for troubleshooting irreproducible results.
-
Employ a Standardized Purification Protocol: Use a consistent purification method (e.g., the same silica gel, solvent system, and column loading) to minimize variability in the final product's purity.
By understanding the causal links between molecular structure and reactivity and by implementing robust, self-validating experimental designs, researchers can overcome the inherent challenges of working with highly functionalized molecules like this compound and achieve the high degree of reproducibility demanded by modern scientific research.
References
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Amino-2,5,6-trifluorobenzoic Acid
For Immediate Release: A Senior Application Scientist's Guide to Catalyst Selection in the Synthesis of a Key Fluorinated Building Block
[CITY, STATE] – January 4, 2026 – In the landscape of pharmaceutical and materials science, the synthesis of fluorinated organic compounds is of paramount importance. Among these, 3-Amino-2,5,6-trifluorobenzoic acid stands out as a critical building block. Its trifluorinated aromatic ring and amino functionality make it a valuable precursor for the development of novel therapeutic agents and advanced materials. The efficient and selective introduction of the amino group onto the polyfluorinated benzene ring is a key synthetic challenge. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for this transformation, offering researchers, scientists, and drug development professionals the critical data and insights necessary for informed catalyst selection.
The primary route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in a 2,3,5,6-tetrafluorobenzoic acid precursor with an amino group. This transformation is greatly facilitated by transition metal catalysis, with palladium and copper-based systems being the most prominent. This guide will delve into the intricacies of these two catalytic methodologies, presenting a comparative analysis of their performance based on established chemical principles and available experimental data for analogous reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, renowned for its broad substrate scope and functional group tolerance. The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst.
"Pd(0)L2" [fillcolor="#F1F3F4"]; "ArX" [shape=plaintext, fontcolor="#EA4335"]; "Oxidative Addition Complex" [fillcolor="#F1F3F4", label="Ar-Pd(II)(X)L2"]; "Amine Coordination" [fillcolor="#F1F3F4", label="[Ar-Pd(II)(NH2R)L2]+X-"]; "Deprotonation" [fillcolor="#F1F3F4", label="Ar-Pd(II)(NHR)L2"]; "Reductive Elimination" [fillcolor="#F1F3F4"]; "ArNHR" [shape=plaintext, fontcolor="#34A853"]; Base [shape=plaintext]; "Base-H+X-" [shape=plaintext];
"Pd(0)L2" -> "Oxidative Addition Complex" [label=" + Ar-X"]; "Oxidative Addition Complex" -> "Amine Coordination" [label=" + RNH2"]; "Amine Coordination" -> "Deprotonation" [label=" + Base"]; "Deprotonation" -> "Reductive Elimination" [label=""]; "Reductive Elimination" -> "Pd(0)L2" [label=" - Ar-NHR"]; "Amine Coordination" -> "Base-H+X-" [style=invis]; Base -> "Deprotonation" [style=invis]; }
For the synthesis of this compound, the starting material would be 2,3,5,6-tetrafluorobenzoic acid. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, are known to enhance the rates of both oxidative addition and reductive elimination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh reaction conditions. However, modern advancements, particularly the use of ligands, have enabled these reactions to proceed under milder conditions. The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper(I)-amido intermediate, which then reacts with the aryl halide.
"Cu(I)X" [fillcolor="#F1F3F4"]; "RNH2" [shape=plaintext]; "Cu(I)NHR" [fillcolor="#F1F3F4"]; "ArX" [shape=plaintext, fontcolor="#EA4335"]; "Oxidative Addition/Metathesis" [fillcolor="#F1F3F4", label="[Ar-Cu(III)(NHR)X]"]; "Reductive Elimination" [fillcolor="#F1F3F4"]; "ArNHR" [shape=plaintext, fontcolor="#34A853"]; Base [shape=plaintext];
"Cu(I)X" -> "Cu(I)NHR" [label=" + RNH2, Base"]; "Cu(I)NHR" -> "Oxidative Addition/Metathesis" [label=" + Ar-X"]; "Oxidative Addition/Metathesis" -> "Reductive Elimination"; "Reductive Elimination" -> "Cu(I)X" [label=" - Ar-NHR"]; }
Copper-catalyzed reactions can be more cost-effective than their palladium counterparts. For the synthesis of aminobenzoic acids, copper catalysis has been shown to be effective, sometimes even avoiding the need for protecting the carboxylic acid group.
Head-to-Head Catalyst Performance Comparison
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst Cost | Higher | Lower |
| Ligand Cost | Often high (specialized phosphines) | Generally lower (e.g., phenanthroline, amino acids) |
| Reaction Temperature | Generally milder (can be room temp. to ~120 °C) | Typically higher (often >100 °C) |
| Reaction Time | Often shorter | Can be longer |
| Substrate Scope | Very broad | Can be more limited, though improving with new ligands |
| Functional Group Tol. | Excellent | Good, but can be sensitive to certain groups |
| Catalyst Loading | Typically low (0.1 - 2 mol%) | Can be higher (1 - 10 mol%) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Often weaker bases (e.g., K2CO3, Cs2CO3) |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) | Polar aprotic solvents (e.g., DMF, NMP) |
| Reported Yields (analogous rxns) | Generally high to excellent | Moderate to high |
Experimental Protocols
The following are representative, generalized protocols for the synthesis of this compound based on the principles of Buchwald-Hartwig and Ullmann reactions. Note: These are illustrative protocols and would require optimization for this specific transformation.
subgraph "cluster_buchwald" { label="Buchwald-Hartwig Protocol"; bgcolor="#E8F0FE"; "Setup_B" [label="Assemble oven-dried flask\nunder inert atmosphere"]; "Reagents_B" [label="Add 2,3,5,6-tetrafluorobenzoic acid,\nPd catalyst, ligand, and base"]; "Solvent_B" [label="Add anhydrous solvent\n(e.g., Toluene)"]; "Amine_B" [label="Add ammonia source\n(e.g., aq. ammonia)"]; "Reaction_B" [label="Heat to desired temperature\nand monitor by TLC/GC-MS"]; "Workup_B" [label="Quench, extract,\nand purify"];
}
subgraph "cluster_ullmann" { label="Ullmann Protocol"; bgcolor="#FCE8E6"; "Setup_U" [label="Assemble reaction vessel"]; "Reagents_U" [label="Add 2,3,5,6-tetrafluorobenzoic acid,\nCu catalyst, ligand, and base"]; "Solvent_U" [label="Add solvent\n(e.g., DMF)"]; "Amine_U" [label="Add ammonia source"]; "Reaction_U" [label="Heat to elevated temperature\nand monitor"]; "Workup_U" [label="Cool, dilute, acidify,\nand purify"];
} }
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig)
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 2,3,5,6-tetrafluorobenzoic acid (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Then, add a source of ammonia (e.g., a solution of ammonia in dioxane or aqueous ammonia).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and adjust the pH to be acidic. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)
-
Reaction Setup: In a sealable reaction vessel, combine 2,3,5,6-tetrafluorobenzoic acid (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent and Reagent Addition: Add a polar aprotic solvent such as DMF or NMP. Add the ammonia source.
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C. Monitor the reaction's progress.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify to precipitate the product. The crude product can be collected by filtration and purified by recrystallization.
Discussion and Outlook
The choice between a palladium- or copper-catalyzed system for the synthesis of this compound will depend on several factors, including cost, scale, and the specific functional groups present in more complex derivatives of the starting material.
-
Palladium catalysis offers the advantages of milder reaction conditions and a broader substrate scope, which may be crucial for sensitive substrates in late-stage functionalization. The lower catalyst loadings typically required can also be advantageous, despite the higher initial cost of the metal and ligands.
-
Copper catalysis , on the other hand, presents a more economical option, particularly for large-scale synthesis. While it may require higher temperatures and catalyst loadings, the development of new ligand systems continues to improve its efficiency and mildness.
For the synthesis of fluorinated anilines, palladium catalysis has been shown to be particularly effective, even with less basic fluoroalkylamines. Comparative studies on fluorinated halogenobenzenes have indicated that while copper-catalyzed reactions can be comparable to palladium-mediated processes, palladium catalysis is often necessary for more sterically hindered substrates.
Further research into the direct C-H amination of polyfluorobenzoic acids could also provide more atom-economical routes to the target molecule in the future. Additionally, the exploration of enzymatic methods, while not yet established for this specific transformation, holds promise for highly selective and sustainable synthesis under mild conditions.
A Researcher's Guide to Elucidating the Mechanism of Action of a Novel 3-Amino-2,5,6-trifluorobenzoic acid-based Kinase Inhibitor
This guide provides a comprehensive, technically detailed framework for confirming the mechanism of action (MoA) of a novel 3-Amino-2,5,6-trifluorobenzoic acid-based compound, hereafter referred to as "Compound-X," a putative protein kinase inhibitor. We will navigate the logical progression of experiments, from initial target identification to in-depth biophysical characterization and cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Introduction: The Imperative of Mechanism of Action Confirmation
In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step. A profound understanding of its mechanism of action is paramount for successful lead optimization, predicting potential off-target effects, and ultimately, clinical translation.[1][2] This guide will use Compound-X, a derivative of this compound, as a case study to illustrate a robust, multi-faceted approach to MoA elucidation. We hypothesize that Compound-X exhibits its anti-proliferative effects in cancer cell lines by inhibiting a specific protein kinase. Our objective is to rigorously test this hypothesis through a series of self-validating experiments.
Part 1: Unmasking the Target - A Funnel Approach to Target Identification
The initial and most critical phase is to identify the direct molecular target(s) of Compound-X. A common strategy is to employ a "funnel" approach, starting with broad, unbiased methods and progressively narrowing down to specific, high-confidence candidates.[1][3][4]
Unbiased Chemical Proteomics: Kinobeads Competition Binding Assay
To explore the kinase family as our primary target class, a Kinobeads competition binding assay is an excellent starting point.[5][6][7] This chemical proteomics approach allows for the profiling of Compound-X against a large panel of endogenous kinases in their native state.[5][8]
Causality Behind the Choice: Unlike assays using recombinant kinases, the Kinobeads assay provides a more physiologically relevant context by using native kinases from cell lysates. This helps to ensure that the identified interactions are not artifacts of non-native protein conformations. The competitive nature of the assay, where Compound-X competes with immobilized broad-spectrum kinase inhibitors, provides a direct measure of binding affinity.[5][9]
Caption: Kinobeads competition binding workflow.
The primary output will be a list of kinases that bind to Compound-X, along with their apparent dissociation constants (Kd). A smaller Kd value indicates a stronger binding affinity. We will prioritize kinases with the lowest Kd values for further validation.
Orthogonal Target Identification: Cellular Thermal Shift Assay (CETSA)
To build confidence in our initial hits from the Kinobeads assay, we will employ an orthogonal, label-free method: the Cellular Thermal Shift Assay (CETSA).[10][11][12] CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10][13][14]
Causality Behind the Choice: CETSA provides crucial evidence of target engagement in a physiological context, within the living cell.[12][13] This helps to rule out artifacts that can arise in lysate-based assays. A positive result in both Kinobeads and CETSA for the same kinase significantly strengthens the target hypothesis.
-
Cell Treatment: Treat intact cells with Compound-X or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates.
-
Detection: Detect the amount of the target kinase remaining in the soluble fraction by Western blot or other quantitative methods.[13]
| Temperature (°C) | Vehicle Control (Soluble Kinase, % of max) | Compound-X (Soluble Kinase, % of max) |
| 37 | 100 | 100 |
| 45 | 95 | 100 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 10 | 50 |
| 65 | 5 | 20 |
A shift in the melting curve to the right for the Compound-X-treated cells indicates thermal stabilization and therefore, direct binding to the target kinase.
Part 2: Biophysical Characterization of the Drug-Target Interaction
Once a primary target kinase is identified and validated, a detailed biophysical characterization of the interaction is essential. This will provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[15][16][17] It provides precise data on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[15][18]
Causality Behind the Choice: SPR provides a deeper understanding of the binding event beyond just affinity.[16][19] For instance, a compound with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect. This information is invaluable for lead optimization.
Caption: Surface Plasmon Resonance (SPR) workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[20][21][22] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[20][23][24]
Causality Behind the Choice: ITC is considered the "gold standard" for measuring binding affinity as it is a direct measurement in solution, without the need for immobilization or labeling.[20][21] The thermodynamic signature provides insights into the driving forces of the interaction (e.g., hydrogen bonds, hydrophobic interactions), which can guide structure-activity relationship (SAR) studies.[23][24]
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (KD) | 50 nM |
| Enthalpy (ΔH) | -10.5 kcal/mol |
| Entropy (TΔS) | -2.5 kcal/mol |
A negative ΔH suggests that the binding is enthalpically driven, likely due to the formation of hydrogen bonds and van der Waals interactions.
Part 3: Cellular Confirmation and Pathway Analysis
Confirming that the interaction between Compound-X and its target kinase translates into a functional cellular response is the final and crucial piece of the puzzle.
Direct Enzyme Inhibition Assay
A direct in vitro enzyme inhibition assay is necessary to confirm that the binding of Compound-X to the target kinase results in the modulation of its catalytic activity.[25][26][27]
Causality Behind the Choice: This experiment directly links the binding event to a functional consequence (inhibition of kinase activity). It is essential to demonstrate that Compound-X is not just a binder, but a functional modulator of the target.
-
Reaction Setup: Combine the purified target kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of Compound-X.
-
Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay, fluorescence-based assay).[27][28]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of Compound-X to determine the IC50 value.[26]
Western Blot Analysis of Downstream Signaling
To demonstrate that Compound-X engages its target and modulates its activity in a cellular context, we will use Western blotting to analyze the phosphorylation status of known downstream substrates of the target kinase.[29][30]
Causality Behind the Choice: This experiment provides evidence of target engagement and functional modulation within the complex environment of the cell.[31][32] A decrease in the phosphorylation of a known substrate upon treatment with Compound-X is strong evidence for on-target activity.
Caption: Western blotting workflow for pathway analysis.
Phosphoproteomics for Off-Target and Pathway Profiling
For a more global view of the effects of Compound-X on cellular signaling, a mass spectrometry-based phosphoproteomics approach can be employed.[33][34][35] This allows for the unbiased quantification of thousands of phosphorylation events simultaneously.[36][37]
Causality Behind the Choice: Phosphoproteomics provides a powerful, unbiased method to assess the selectivity of Compound-X.[33][35] By identifying changes in phosphorylation across the proteome, we can confirm the on-target effects and simultaneously identify potential off-targets, which is critical for understanding the compound's overall safety and efficacy profile.
Part 4: Genetic Approaches for Target Validation
Genetic methods provide an orthogonal and powerful approach to validate that the identified target is indeed responsible for the observed phenotype.
CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 technology can be used to knock out the gene encoding the putative target kinase.[38][39][40] If the knockout cells phenocopy the effects of Compound-X treatment, it provides strong genetic validation of the target.[41][42]
Causality Behind the Choice: This genetic approach directly tests the necessity of the target protein for the observed cellular phenotype.[38][39] It is a powerful method to distinguish on-target from off-target effects.
Conclusion: A Synthesis of Evidence
Confirming the mechanism of action of a novel compound is not a linear process but rather a convergence of evidence from multiple, orthogonal approaches. By systematically employing the biochemical, biophysical, cellular, and genetic techniques outlined in this guide, researchers can build a robust and compelling case for the MoA of a novel compound like our hypothetical this compound-based kinase inhibitor. This rigorous, evidence-based approach is fundamental to the successful progression of a compound through the drug discovery and development pipeline.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 17. portlandpress.com [portlandpress.com]
- 18. youtube.com [youtube.com]
- 19. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 21. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 25. superchemistryclasses.com [superchemistryclasses.com]
- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 28. Enzyme assay - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 31. assaygenie.com [assaygenie.com]
- 32. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 33. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 36. benthamdirect.com [benthamdirect.com]
- 37. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale | CoLab [colab.ws]
- 38. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 39. CRISPR-Cas9 screening for target identification | Revvity [revvity.com]
- 40. horizondiscovery.com [horizondiscovery.com]
- 41. researchgate.net [researchgate.net]
- 42. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2,5,6-trifluorobenzoic acid
For professionals in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-2,5,6-trifluorobenzoic acid, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in the unique chemical nature of this compound, prioritizing scientific rationale over rigid templates.
Part 1: Core Principle - Understanding the "Why" Behind the Hazard
This compound is a fluorinated aromatic carboxylic acid. The presence of multiple fluorine atoms on the benzene ring significantly influences its chemical properties and, consequently, its disposal requirements. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to the molecule.[1][2] This stability, while advantageous in certain applications, makes the compound persistent in the environment and resistant to natural degradation pathways, necessitating specialized disposal methods.[1]
Hazard Identification
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. The Globally Harmonized System (GHS) provides the following classifications for this compound.
| Identifier | Value |
| CAS Number | 133622-65-8[3] |
| Molecular Formula | C₇H₄F₃NO₂[3][4] |
| Physical Form | Solid, Powder[5] |
| Melting Point | 175-180 °C[3] |
| GHS Hazard Statement | Classification | Description of Risk |
| H315 | Skin Irritant, Category 2 | Causes skin irritation upon direct contact.[5] |
| H319 | Serious Eye Irritation, Category 2 | Causes serious eye irritation upon contact.[5] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation if inhaled as dust.[5] |
STOT SE: Specific Target Organ Toxicity (Single Exposure)
These classifications mandate the use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4] All handling of the solid material should occur in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of dust.[4]
Part 2: The Disposal Workflow: From Bench to Final Disposition
Proper disposal is not a single action but a systematic process that begins at the point of waste generation. The following workflow ensures safety and compliance at every stage.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Pre-Disposal Protocol
-
Segregation: All waste containing this compound, including residual powder, contaminated weigh boats, gloves, and wipers, must be collected separately.[6] Do not mix this waste with incompatible materials or non-hazardous trash.
-
Containment: Use only approved, chemically compatible containers for hazardous waste. Ensure containers are kept tightly closed except when adding waste.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazard warnings (e.g., "Irritant").[6] This is a critical step for ensuring safe handling by waste management personnel.
Part 3: Approved Disposal Methodologies
The chemical stability of fluorinated compounds dictates the required disposal technology. The objective is the complete destruction of the molecule to prevent its release and persistence in the environment.
Primary Method: High-Temperature Incineration
The recommended and most effective disposal method is controlled high-temperature incineration at a licensed chemical destruction facility.[1][4]
-
Causality: The extreme temperatures (typically >1,400 °C) and long residence times in these incinerators provide the necessary energy to break the robust carbon-fluorine bonds.[2] The process is designed to mineralize the organic compound into carbon dioxide, water, and hydrogen fluoride (HF). The resulting acidic gases, like HF, are then neutralized and removed by advanced flue gas scrubbing systems before release.[2][4]
-
Regulatory Alignment: This method aligns with the U.S. Environmental Protection Agency's (EPA) guidance for the destruction of persistent fluorinated organic compounds, such as per- and polyfluoroalkyl substances (PFAS), which share similar disposal challenges due to C-F bond stability.[2][7]
Prohibited Disposal Routes
Under no circumstances should this compound or its containers be disposed of via standard laboratory or municipal trash. Furthermore, it must not be discharged into sewer systems or drains.[4] Such actions are regulatory violations and pose a significant threat to aquatic ecosystems and water treatment facilities due to the compound's persistence and potential toxicity.
Part 4: Managing Contaminated Materials and Spills
Accidents happen, but a prepared response minimizes risk.
Spill Cleanup Protocol
For small spills of the solid powder:
-
Secure the Area: Restrict access to the spill area.[6]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Collect: Gently sweep or scoop the spilled material to avoid creating dust.[4] Place the collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (if appropriate for the surface) and then soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[6]
For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]
Disposal of Contaminated Packaging
Empty containers that held this compound must also be managed as hazardous waste.
-
Solid Waste: Puncture the container to prevent reuse and dispose of it in a sanitary landfill, or as directed by your waste contractor.[4]
-
Rinsed Containers: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After proper rinsing, the container may be offered for recycling or reconditioning.[4] Combustible packaging materials may be incinerated.[4]
References
Personal protective equipment for handling 3-Amino-2,5,6-trifluorobenzoic acid
Comprehensive Safety Guide: Handling 3-Amino-2,5,6-trifluorobenzoic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. We will explore not just what to do, but why each step is critical, ensuring a self-validating system of safety for you and your team.
Hazard Identification and Risk Assessment
This compound (CAS No. 133622-65-8) is a solid, powdered substance that serves as a valuable building block in pharmaceutical and materials science research.[1][2] However, its chemical properties necessitate a thorough understanding of its associated hazards to mitigate risk.
The primary risks stem from its classification under the Globally Harmonized System (GHS).[3] Understanding these hazards is the first step in building a robust safety protocol.
| Hazard Class | GHS Hazard Statement | Practical Implication in the Laboratory |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid powder or solutions can lead to redness, inflammation, or dermatitis. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The fine powder is easily aerosolized. Eye contact can cause significant irritation, pain, and potential damage.[3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4] |
The physical form of this compound—a fine solid—is a key factor in risk assessment.[2] Weighing and transfer operations are high-risk activities due to the potential for generating airborne dust, which increases the likelihood of inhalation and eye exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. The selection of PPE must be tailored to the specific task being performed. Simply wearing a lab coat and gloves is insufficient.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required |
| Weighing & Handling Solid (<1g) | Tightly-sealed chemical splash goggles | Chemical-resistant nitrile gloves (inspect before use) | Fully-buttoned lab coat with cuffed sleeves | Required if not in a fume hood. NIOSH-approved N95 respirator minimum. |
| Weighing & Handling Solid (>1g) or Preparing Solutions | Chemical splash goggles and a face shield | Chemical-resistant nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a standard lab coat | Required. Operations must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant coveralls or apron | NIOSH-approved respirator with particulate filter.[5] |
Causality Behind PPE Choices:
-
Eye Protection : Standard safety glasses are inadequate because they do not protect against fine dust that can circulate in the air.[4] Tightly-sealed chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to prevent particulate entry.[3][4] A face shield is added during solution preparation to protect against splashes, a foreseeable risk when handling liquids.[6]
-
Hand Protection : While nitrile gloves offer good initial protection for incidental contact, it is crucial to inspect them for any defects before use.[4] Proper glove removal technique (without touching the outer surface) is essential to prevent skin contamination.[4] For larger quantities or extended handling, double-gloving provides an additional layer of safety.
-
Body Protection : A fully-buttoned lab coat prevents the powder from settling on personal clothing. The primary function is to protect the skin and to prevent the transfer of the chemical outside of the laboratory.[6]
-
Respiratory Protection : The key risk is dust inhalation.[3] Engineering controls, such as a chemical fume hood or ventilated balance enclosure, are the first line of defense.[7] When these are not feasible or as a secondary precaution, a NIOSH-approved respirator is required to prevent irritation of the respiratory tract.[6]
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes exposure and ensures reproducibility in safety. The following diagram outlines the decision-making process for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol: Weighing and Preparing a Stock Solution
-
Pre-Operation Setup :
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7][8]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood to minimize movement.
-
Prepare a labeled waste container for halogenated organic waste.[9]
-
-
Donning PPE :
-
Put on the required PPE as specified in the table for handling >1g (lab coat, chemical splash goggles, face shield, nitrile gloves).
-
-
Weighing the Compound :
-
Use a tared weigh boat or glass vial.
-
Open the reagent container slowly to avoid creating a "puff" of airborne powder.
-
Use a clean spatula to carefully transfer the desired amount of solid. Avoid tapping or dropping the material from a height. Minimize dust generation at all costs.[5]
-
-
Solution Preparation :
-
Place the stir bar and the weighed solid into the appropriate flask.
-
Slowly add the desired solvent, pointing the opening of the flask away from your face.
-
Seal the flask and begin agitation as required by your protocol.
-
-
Post-Operation Decontamination :
-
Carefully clean the spatula and work surface with a solvent-dampened cloth. Dispose of the cloth in the halogenated waste container.
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[4]
-
Emergency Procedures
Rapid and correct response during an incident is critical.
-
Skin Contact : Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[3][8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent, inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[5] Avoid creating dust.
-
Do not allow the chemical to enter drains or waterways.[3][10]
-
Waste Management and Disposal
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Classification : this compound is a halogenated organic solid .[11] All waste streams containing this compound must be treated as halogenated waste.
-
Operational Waste :
-
Solid Waste : Contaminated weigh boats, gloves, and paper towels must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[9] The pH of this waste should be between 6 and 9 before collection, if feasible and safe to adjust.[12]
-
-
Disposal Protocol :
-
Segregate : Never mix halogenated waste with non-halogenated waste streams.[9]
-
Label : Ensure all waste containers are accurately labeled with the full chemical name and a "Hazardous Waste" label.
-
Store : Store sealed waste containers in a cool, dry, well-ventilated area away from incompatible materials.
-
Arrange Pickup : Contact your institution's Environmental Health & Safety (EH&S) department for disposal. Final disposal should be carried out by a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing.[3]
-
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects your most valuable asset: your research team.
References
- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 2. This compound | 133622-65-8 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aplng.com.au [aplng.com.au]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. redox.com [redox.com]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
